Desferrithiocin
Description
Properties
CAS No. |
105635-60-6 |
|---|---|
Molecular Formula |
C10H9N2NaO3S |
Molecular Weight |
260.24 |
IUPAC Name |
(S)-4,5-Dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid monosodium salt |
InChI |
InChI=1S/C10H10N2O3S.Na/c1-10(9(14)15)5-16-8(12-10)7-6(13)3-2-4-11-7;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1/t10-;/m1./s1 |
InChI Key |
UGJSEILLHZKUBG-HNCPQSOCSA-M |
SMILES |
O=C([C@]1(C)N=C(C2=NC=CC=C2O)SC1)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Desferrithiocin; DFT; |
Origin of Product |
United States |
Foundational & Exploratory
Desferrithiocin: A Deep Dive into its Mechanism of Action as a Potent Iron Chelator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desferrithiocin (DFT) is a naturally occurring siderophore produced by Streptomyces antibioticus. As a member of the thiazoline-based carboxylate class of iron chelators, it has garnered significant interest in the scientific community for its potent and specific iron (III)-chelating properties and its oral bioavailability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways it influences. While DFT itself exhibited promise, its clinical development was hampered by nephrotoxicity, leading to extensive research into synthetic analogues with improved safety profiles. This guide will focus on the foundational mechanism of action of the parent compound, which underpins the development of this important class of iron chelators.
Core Mechanism of Action: Tridentate Iron Chelation
The primary mechanism of action of this compound is its ability to act as a tridentate ligand, binding to ferric iron (Fe³⁺) with high affinity and specificity. This chelation process is central to its therapeutic potential in conditions of iron overload.
The key structural features of DFT that enable this potent chelation are:
-
A Hydroxyl Group: Located on the pyridine ring.
-
A Thiazoline Ring Nitrogen: Provides a crucial coordination site.
-
A Carboxyl Group: Also part of the thiazoline ring structure.
These three functional groups coordinate with a single ferric iron atom. To satisfy the six-coordinate sphere of ferric iron, two molecules of this compound form a stable 2:1 complex with one iron atom.[1] This high-affinity binding effectively sequesters iron, preventing it from participating in harmful redox reactions, such as the Fenton reaction, which generates damaging reactive oxygen species.[2]
Quantitative Data Summary
The efficacy and cytotoxic potential of this compound and its analogues have been quantified in numerous studies. The following tables summarize key data points for easy comparison.
Table 1: Iron Chelation Efficacy and Binding Affinity
| Parameter | Value | Species/Conditions | Reference |
| Iron (Fe³⁺) to Ligand Stoichiometry | 1:2 | In vitro | [1] |
| Iron Clearing Efficiency (ICE), oral | 5.5 ± 3.2% | Rodents | [1] |
| Iron Clearing Efficiency (ICE), oral | 16.1 ± 8.5% | Cebus apella primates | [1] |
| Iron Binding Affinity (β₂) | 4 x 10²⁹ | In vitro | [1] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | IC50 Value (µM) | Compound | Reference |
| Hepatocellular Carcinoma (HCC) cell lines | ~40 | This compound | [3][4] |
| 2-(2'-hydroxyphenyl-2'-yl)-delta2-thiazoline-4(S)-carboxylic acid (analogue) | 55-90 | Analogue of DFT | [3] |
| T-lymphocytes (inhibition of proliferation) | Active at 10 µg/mL (~37 µM) | This compound | [5] |
Modulation of Cellular Signaling Pathways
The primary effect of this compound, iron deprivation, triggers a cascade of responses by modulating several key signaling pathways that are intrinsically linked to cellular iron homeostasis and stress responses. While some of the following information is derived from studies on other iron chelators like deferoxamine (DFO), the underlying principle of iron depletion is the same.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway
Iron is an essential cofactor for prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) under normoxic conditions. By chelating intracellular iron, this compound inhibits PHD activity. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[6][7][8]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Iron can potentiate inflammatory responses, in part through the activation of the NF-κB signaling pathway. Iron-mediated oxidative stress can lead to the degradation of the inhibitor of NF-κB (IκB), allowing the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By chelating iron, this compound can mitigate this oxidative stress, thereby inhibiting NF-κB activation and subsequent inflammation.[9][10]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Iron accumulation has been shown to induce oxidative stress, which can lead to the inhibition of the MAPK signaling pathway, specifically affecting myogenesis.[11] Conversely, some iron chelators have been shown to modulate MAPK pathways in the context of inflammation.[9] By reducing iron-induced oxidative stress, this compound may help to restore normal MAPK signaling, although the precise effects are likely context-dependent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the mechanism of action of iron chelators like this compound.
In Vivo Iron Excretion Assay in Rats
This protocol is designed to evaluate the ability of an iron chelator to promote the excretion of iron from an iron-overloaded animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. Iron overload is induced by intramuscular or subcutaneous injections of iron dextran.
-
Radiolabeling: To trace the excretion of chelated iron, animals are administered with a radioactive isotope of iron, such as ⁵⁹Fe, often in the form of ⁵⁹Fe-ferritin.[12]
-
Acclimatization: Rats are housed in individual metabolic cages that allow for the separate collection of urine and feces. They are given a standard diet and water ad libitum.
-
Chelator Administration: this compound is administered orally or subcutaneously at various doses. A control group receives the vehicle.
-
Sample Collection: Urine and feces are collected over a specified period (e.g., 24 or 48 hours) post-administration.
-
Measurement of Radioactivity: The amount of ⁵⁹Fe in the collected urine and feces is quantified using a gamma counter.
-
Data Analysis: The total amount of ⁵⁹Fe excreted in the treated group is compared to the control group to determine the iron clearing efficiency of the chelator.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate at a specific density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound. Control wells with untreated cells and blank wells with only media are included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).
-
Data Analysis: The absorbance of the treated wells is compared to the absorbance of the untreated control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is then calculated.
Conclusion
This compound's mechanism of action is centered on its highly efficient tridentate chelation of ferric iron, leading to a systemic reduction in labile iron pools. This primary action has profound downstream effects on cellular signaling, including the stabilization of HIF-1α and the modulation of NF-κB and MAPK pathways. While the nephrotoxicity of the parent compound has limited its direct clinical application, the foundational understanding of its mechanism of action continues to guide the development of safer and more effective iron chelators for the treatment of iron overload disorders and potentially as adjunctive therapy in certain cancers. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in this field.
References
- 1. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound (DFT) class of iron chelators: potential as antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of this compound, an oral iron chelator, on T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desferrioxamine induces erythropoietin gene expression and hypoxia-inducible factor 1 DNA-binding activity: implications for models of hypoxia signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide reverses desferrioxamine- and hypoxia-evoked HIF-1alpha accumulation--implications for prolyl hydroxylase activity and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Deferasirox, an iron chelator, impacts myeloid differentiation by modulating NF-kB activity via mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron accumulation causes impaired myogenesis correlated with MAPK signaling pathway inhibition by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo iron mobilisation evaluation of hydroxypyridinones in 59Fe-ferritin-loaded rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Desferrithiocin and its Analogues: A Technical Guide to Iron Chelation Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desferrithiocin (DFT), a naturally occurring siderophore from Streptomyces pilosus, has garnered significant attention as a potential orally active iron chelator for the treatment of transfusional iron overload disorders.[1] Its high affinity and specificity for ferric iron (Fe³⁺) make it a compelling therapeutic candidate. However, the clinical development of DFT was impeded by significant nephrotoxicity.[2][3] This has spurred extensive structure-activity relationship (SAR) studies to engineer DFT analogues with retained or enhanced iron chelation efficacy and an improved safety profile. This technical guide provides a comprehensive overview of the iron chelation properties of this compound and its key analogues, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.
Core Principles of this compound-Mediated Iron Chelation
This compound is a tridentate chelator, meaning one molecule can form three bonds with a central metal ion. It utilizes a hydroxyl group on the aromatic ring, the nitrogen atom of the thiazoline ring, and a carboxyl group as donor atoms to coordinate with iron.[1][4][5] Two molecules of DFT are required to form a stable 2:1 complex with a single Fe³⁺ ion.[2][6] This contrasts with hexadentate chelators like desferrioxamine (DFO), which form a 1:1 complex with iron.[2] The cumulative formation constant for the Fe(III)-DFT complex is approximately 4 x 10²⁹ M⁻¹, indicating a very high affinity for iron.[2]
The primary therapeutic goal of iron chelation therapy is to bind excess iron, particularly the toxic non-transferrin-bound iron (NTBI) that accumulates in chronic iron overload conditions, and facilitate its excretion from the body, primarily through bile and urine.[7][8]
Quantitative Analysis of Iron Chelation Efficacy and Toxicity
The efficacy of an iron chelator is often quantified by its Iron Clearing Efficiency (ICE), which is the percentage of the theoretical maximum amount of iron that is excreted following administration of the chelator.[2][6] The following tables summarize key quantitative data for this compound and several of its important analogues.
Table 1: Iron Clearing Efficiency (ICE) of this compound and Key Analogues
| Compound | Animal Model | Administration Route | Dose (µmol/kg) | ICE (%) | Reference(s) |
| This compound (DFT) | Rodent | Oral (po) | 150 | 5.5 ± 3.2 | [7] |
| Primate (Cebus apella) | Oral (po) | 150 | 16.1 ± 8.5 | [2][7] | |
| Desazathis compound (DADFT) | Primate (Cebus apella) | Oral (po) | 75 | 21.5 ± 12 | [2] |
| (S)-4'-(HO)-DADFT (Deferitrin) | Primate (Cebus apella) | Oral (po) | 150 | 16.8 ± 7.2 | [2] |
| (S)-4'-(3,6-dioxaheptyloxy)-DADFT | Rodent | Oral (po) | 150 | 26.7 ± 4.7 | [6] |
| (S)-4'-(3,6,9-trioxadecyloxy)-DADFT | Rodent | Oral (po) | 150 | 5.5 ± 1.9 | [6] |
| (S)-4'-(3,6,9,12-tetraoxatridecyloxy)-DADFT | Rodent | Oral (po) | 150 | 12.0 ± 1.5 | [6] |
| (S)-3'-(3,6-dioxaheptyloxy)-DADFT | Rodent | Oral (po) | 150 | N/A | [6] |
| (S)-3'-(3,6,9-trioxadecyloxy)-DADFT | Rodent | Oral (po) | 150 | N/A | [6] |
Note: N/A indicates data not available in the provided search results.
Table 2: Toxicity Profile of this compound and Analogues in Rodents
| Compound | Administration Route | Dose | Duration | Key Toxicity Findings | Reference(s) |
| This compound (DFT) | Oral (po) | 100 mg/kg/day (384 µmol/kg/day) | 5 days | Severe nephrotoxicity, vacuolar changes of the proximal tubules, multifocal vacuolar degeneration and necrosis. All animals died by day 5. | [9] |
| This compound (DFT) | Oral (po) | 25 mg/kg/day | 2 weeks | Evidence of toxicity. | [10] |
| (S)-4'-(HO)-DADFT (Deferitrin) | N/A | N/A | N/A | Significantly reduced toxicity compared to DFT. Clinical trial terminated due to increases in blood urea nitrogen (BUN) and serum creatinine (SCr) at twice-daily dosing. | [2] |
| Polyether Analogues of DADFT | Oral (po) | N/A | N/A | Generally demonstrated reduced or ameliorated nephrotoxicity compared to parent compounds. | [2][6] |
Structure-Activity Relationships (SAR) of this compound Analogues
Extensive SAR studies have been conducted to mitigate the toxicity of DFT while preserving its iron-clearing capabilities.[1][11][12]
Key Structural Modifications and Their Effects:
-
Removal of the Pyridine Nitrogen (Desazathis compound - DADFT): This modification was found to reduce toxicity while maintaining or even slightly increasing iron clearing efficiency.[2][9]
-
Aromatic Ring Substitution:
-
Hydroxylation: The introduction of a hydroxyl group at the 4'-position of DADFT (to form deferitrin) led to a significant reduction in toxicity.[2][11]
-
Polyether Side Chains: Attaching polyether chains to the aromatic ring of DADFT has been a successful strategy to further reduce nephrotoxicity. The length and position of the polyether chain influence the compound's lipophilicity, tissue distribution, and overall efficacy.[6][13]
-
-
Thiazoline Ring: The integrity of the thiazoline ring is crucial for the chelating activity. Modifications to this ring generally result in a loss of efficacy.[11]
-
Stereochemistry: The (S)-configuration at the C-4 carbon of the thiazoline ring is considered optimal for iron chelation.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Tridentate Iron Chelators: From this compound to ICL670 - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of this compound and its synthetic analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships among desazathis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desazadesmethylthis compound analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Pharmacokinetics of Desferrithiocin Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of desferrithiocin (DFT) and its analogues, a class of potent, orally active iron chelators. This compound, a natural siderophore, has served as a critical pharmacophore for the development of synthetic analogues aimed at treating transfusional iron overload diseases, such as thalassemia.[1][2][3][4] The primary challenge in the clinical development of DFT has been its associated nephrotoxicity.[5][6] Consequently, extensive structure-activity relationship (SAR) studies have been conducted to design analogues with improved safety profiles while maintaining high iron clearing efficiency.[3][5][7] This document details the pharmacokinetic properties, experimental evaluation protocols, and underlying mechanisms of these promising therapeutic agents.
Quantitative Pharmacokinetic Data
The oral bioavailability and iron clearing efficiency (ICE) of this compound analogues are central to their therapeutic potential.[1][3] Extensive research has focused on modifying the basic DFT structure to mitigate toxicity without compromising efficacy.[5][7] The following tables summarize key pharmacokinetic and efficacy data for several notable this compound analogues, compiled from various preclinical studies.
Table 1: Iron Clearing Efficiency (ICE) of this compound and Its Analogues in Rodents and Primates
| Compound | Analogue Type | Dose (µmol/kg) | Route of Administration | Animal Model | Iron Clearing Efficiency (%) | Reference |
| This compound (DFT) | Parent Compound | 150 | Oral | Rodent | 5.5 ± 3.2 | [3] |
| This compound (DFT) | Parent Compound | - | Oral | Cebus apella primate | 16.1 ± 8.5 | [3] |
| (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid (Deferitrin) | DADFT Analogue | - | Oral | Rodent | - | [1][3] |
| (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-thiazolecarboxylic acid | DADFT Analogue | - | Oral | Primate | >3% | [7] |
| (S)-Desazadesmethylthis compound | DADFT Analogue | - | Oral | Rodent | >2% | [7] |
| (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid (Desmethylthis compound, DMDFT) | DFT Analogue | - | Oral | Cebus apella primate | Comparably effective to analogue 3 | [8] |
| (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-thiazolecarboxylic acid | DFT Analogue | - | Oral | Cebus apella primate | Comparably effective to analogue 2 | [8] |
| (R)-2-(2-hydroxyphenyl)-4-oxazolinecarboxylic acid | Oxazoline Analogue | - | Oral | Cebus apella primate | Poor | [8] |
DADFT: Desazathis compound
Table 2: Comparative Plasma Pharmacokinetics of Selected this compound Analogues in Primates (Cebus apella) [8]
| Compound | Peak Plasma Concentration | Renal Clearance | Plasma Retention | Albumin Binding |
| (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid (DMDFT) | Substantially higher than compound 3 | Similar to compound 3 | - | - |
| (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-thiazolecarboxylic acid | Lower than compound 2 | Similar to compound 2 | - | - |
| (R)-2-(2-hydroxyphenyl)-4-oxazolinecarboxylic acid | - | - | Extended | Marked |
Experimental Protocols
The evaluation of this compound analogues involves a series of well-defined preclinical models to assess their efficacy and safety. The following are detailed methodologies for key experiments frequently cited in the literature.
1. Bile Duct-Cannulated Rat Model for Iron Clearance Efficiency [2][3][7]
This model is a rapid and effective method for determining the iron clearing efficiency of new chelators and understanding their routes of excretion.
-
Animal Model: Male Sprague-Dawley rats are used.[7]
-
Surgical Procedure:
-
The rats are anesthetized.
-
A midline abdominal incision is made to expose the common bile duct.
-
The bile duct is cannulated with polyethylene tubing.
-
The cannula is externalized and connected to a swivel mount to allow the animal free movement.
-
The rats are housed individually in metabolic cages that permit the separate collection of urine and feces.[3]
-
-
Dosing:
-
A baseline collection of bile and urine is performed for 24 hours.
-
The this compound analogue is administered orally (e.g., at a dose of 300 µmol/kg).[3]
-
-
Sample Collection:
-
Analysis:
-
The iron content in bile and urine samples is quantified using atomic absorption spectroscopy.
-
The iron clearing efficiency (ICE) is calculated as the percentage of the administered chelator's theoretical iron binding capacity that is excreted as the iron complex.
-
2. Iron-Overloaded Primate Model for Efficacy and Safety [3][7]
This model provides a more clinically relevant assessment of the chelator's performance and potential for toxicity.
-
Animal Model: Cebus apella monkeys are often used due to their physiological similarity to humans.[3][8]
-
Iron Overload Induction:
-
The monkeys are subjected to a regimen of iron dextran injections to induce a state of transfusional iron overload.
-
-
Dosing and Sample Collection:
-
The chelator is administered orally.
-
Urine and feces are collected over several days to measure total iron excretion.
-
-
Toxicity Evaluation:
-
Formal toxicity studies are conducted in rodents for ligands that demonstrate high efficiency in primates (e.g., ICE > 3%).[7]
-
This includes monitoring for signs of nephrotoxicity through histopathological examination of the kidneys and analysis of blood and urine for markers of renal damage.
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: Iron Chelation and Excretion
This compound and its analogues are tridentate chelators, meaning they use three donor atoms to bind to a single iron(III) ion.[3] They form a 2:1 complex with Fe(III).[3][5] The resulting iron complex is then excreted from the body, primarily through the bile and urine.
Caption: Iron chelation and excretion pathway of this compound analogues.
Experimental Workflow for this compound Analogue Evaluation
The development and evaluation of new this compound analogues follow a structured preclinical testing pipeline to systematically assess their efficacy and safety.
Caption: Preclinical evaluation workflow for this compound analogues.
This guide provides a foundational understanding of the pharmacokinetic landscape of this compound analogues. The presented data and protocols, derived from key studies in the field, should serve as a valuable resource for researchers and professionals involved in the development of novel iron chelation therapies. The continuous effort to refine the structure of these compounds holds significant promise for a safe and effective oral treatment for iron overload disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of this compound and its synthetic analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Desazadesmethylthis compound analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of orally administered this compound analogs in cebus apella primates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Iron Grip: A Technical Guide to the Iron-Binding Affinity of Desferrithiocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desferrithiocin (DFT) is a naturally occurring siderophore produced by Streptomyces antibioticus.[1] As a tridentate iron chelator, it forms a stable 2:1 complex with ferric iron (Fe³⁺), exhibiting high affinity and specificity for this essential metal.[1][2] This characteristic has positioned this compound and its synthetic analogs as promising candidates for orally active iron chelation therapy, a critical intervention for managing iron overload disorders such as β-thalassemia and hemochromatosis.[1][3][4] However, the clinical development of the parent compound has been hampered by nephrotoxicity.[1][2] This has spurred extensive research into the structure-activity relationships of a vast library of this compound derivatives, aiming to retain high iron-binding affinity while mitigating toxic effects.[2][4][5][6][7]
This technical guide provides an in-depth analysis of the iron-binding affinity of this compound and its key analogs. It is designed to offer researchers and drug development professionals a comprehensive resource, detailing quantitative binding data, the experimental protocols used to determine these values, and the cellular pathways influenced by these iron chelators.
Quantitative Analysis of Iron-Binding Affinity
The efficacy of an iron chelator is fundamentally linked to its ability to compete for and sequester iron from biological sources. This is quantified by its iron-binding affinity. The following tables summarize key parameters for this compound and other clinically relevant iron chelators.
A crucial metric for comparing iron chelators is the pM value (specifically pFe³⁺), which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) under standardized conditions (10 µM ligand, 1 µM total iron).[1][8] A higher pFe³⁺ value indicates a greater iron binding affinity and a more effective chelator.[1][8]
| Chelator | Stoichiometry (Ligand:Fe³⁺) | Log β (Overall Formation Constant) | pFe³⁺ | Reference(s) |
| This compound (DFT) | 2:1 | 29.6 (β₂) | N/A | [1][2] |
| Desferrioxamine (DFO) | 1:1 | 30.6 | 26.6 | [1] |
| Deferiprone (L1) | 3:1 | 37.0 (β₃) | 20.6 | [3] |
| Deferasirox (ICL670) | 2:1 | 34.2 (β₂) | 22.5 | [4] |
N/A: Not explicitly found in the searched literature under the defined pFe³⁺ conditions.
| Compound | Animal Model | Administration Route | Dose (µmol/kg) | Iron Clearing Efficiency (ICE) % | Reference(s) |
| This compound (DFT) | Rat | Oral | 150 | 5.5 ± 3.2 | [2] |
| This compound (DFT) | Primate | Oral | 150 | 16.1 ± 8.5 | [1] |
| (S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid | Rat | Oral | 300 | 14.2 ± 2.4 | [2] |
| (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)]-4-methyl-4-thiazolecarboxylic acid | Rat | Oral | 300 | 14.2 ± 2.4 | [2] |
| (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)]-4-methyl-4-thiazolecarboxylic acid | Primate | Oral | 300 | 6.1 ± 1.8 | [2] |
| (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)]-4-methyl-4-thiazolecarboxylic acid | Primate | Subcutaneous | 300 | 16.9 ± 7.3 | [2] |
Experimental Protocols for Determining Iron-Binding Affinity
The determination of iron-chelator stability constants is typically achieved through potentiometric or spectrophotometric titration.
Potentiometric Titration
This method involves monitoring the change in potential (voltage) of a solution containing the ligand and a metal ion as a titrant of known concentration is added. It is a highly accurate method for determining stepwise and overall stability constants.
General Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the iron chelator (e.g., this compound) of known concentration in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent if solubility is an issue).
-
Prepare a standardized stock solution of a ferric salt (e.g., FeCl₃ or Fe(NO₃)₃) in dilute acid to prevent hydrolysis.
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH or KOH) of known concentration.
-
Prepare a solution of a background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH meter/potentiometer with standard buffer solutions.
-
Use a combination pH electrode or a set of indicator (e.g., glass) and reference (e.g., Ag/AgCl) electrodes.
-
Place a known volume and concentration of the chelator solution, the ferric salt solution (at a specific metal-to-ligand ratio), and the background electrolyte into a thermostatted titration vessel.
-
The titration is performed by adding small, precise aliquots of the standardized base.
-
-
Data Acquisition:
-
After each addition of the base, allow the potential reading to stabilize and record the pH or millivolt value and the volume of titrant added.
-
Continue the titration past the equivalence point(s).
-
-
Data Analysis:
-
Plot the pH or potential versus the volume of titrant added to generate a titration curve.
-
The stability constants are calculated from the titration data using specialized software (e.g., HYPERQUAD) that fits the data to a model of the chemical equilibria in the solution.
-
Spectrophotometric Titration
This technique is employed when the free ligand and the metal-ligand complex(es) have distinct and sufficiently strong absorption spectra in the UV-visible range.
General Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the iron chelator and the ferric salt as described for potentiometric titration.
-
Prepare a series of buffer solutions to maintain a constant pH throughout the experiment.
-
-
Spectral Analysis:
-
Record the UV-visible absorption spectrum of the free ligand and the iron-ligand complex to identify the wavelength(s) of maximum absorbance difference.
-
-
Titration Procedure:
-
Method of Continuous Variation (Job's Plot): Prepare a series of solutions where the mole fraction of the ligand and metal are varied while keeping the total molar concentration constant. Measure the absorbance of each solution at the chosen wavelength. A plot of absorbance versus mole fraction will reveal the stoichiometry of the complex.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand. Measure the absorbance of each solution. A plot of absorbance versus the ligand-to-metal molar ratio is used to determine the stoichiometry and stability constant.
-
-
Data Analysis:
-
The absorbance data is used in conjunction with the Beer-Lambert law to calculate the concentrations of the different species in solution at equilibrium.
-
This information is then used to calculate the stability constants of the iron-ligand complexes.
-
Visualizations of Pathways and Processes
Cellular Iron Metabolism and the Action of this compound
Iron is essential for numerous cellular processes and its homeostasis is tightly regulated. This compound exerts its therapeutic effect by chelating excess intracellular iron, thereby preventing iron-mediated oxidative damage and making it available for excretion.
Caption: Cellular iron uptake and the mechanism of action of this compound.
General Workflow for the Evaluation of Novel Iron Chelators
The development of new iron chelators follows a structured pipeline, from initial design and synthesis to preclinical and clinical evaluation.
References
- 1. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound and its derivatives on peripheral iron and striatal dopamine and 5-hydroxytryptamine metabolism in the ferrocene-loaded rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tridentate iron chelators: from this compound to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partition-variant this compound analogues: organ targeting and increased iron clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the iron-clearing properties of this compound analogues with desferrioxamine B in a Cebus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desazadesmethylthis compound analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iron sensing and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Hepatocyte Iron Reduction Using Desferrithiocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential element for numerous biological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species and leading to cellular damage. Conditions of iron overload, such as hemochromatosis and transfusion-dependent anemias, result in progressive iron accumulation in various organs, with the liver being a primary site of deposition.[1][2][3] This accumulation can lead to fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma.[4]
Iron chelation therapy is the standard of care for managing iron overload.[2][3] Desferrithiocin (DFT), a siderophore isolated from Streptomyces antibioticus, is a potent, orally active iron chelator.[1][5] It acts as a tricoordinate ligand, forming a stable 2:1 complex with ferric iron (Fe³⁺).[1] In vitro studies have demonstrated that DFT is highly effective at mobilizing iron from hepatocytes, showing greater efficacy than standard chelators like desferrioxamine (DFO).[6][7]
This document provides detailed protocols for inducing iron overload in cultured hepatocytes and for evaluating the efficacy of this compound in reducing intracellular iron levels. It also presents a summary of quantitative data from key studies to serve as a benchmark for experimental design.
Mechanism of Action
This compound readily crosses the cell membrane to access intracellular iron pools. Its primary target within hepatocytes is the iron stored in cytosolic ferritin.[8] DFT chelates this iron, forming a stable, water-soluble complex known as ferrithiocin (FT). This complex is then exported from the cell, effectively reducing the total intracellular iron burden. It is important to note, however, that the iron-bound form, ferrithiocin, has been observed to be cytotoxic, causing membrane disruption at higher concentrations.[6]
Quantitative Data Summary
The following tables summarize the efficacy of this compound in reducing hepatocyte iron levels and inhibiting iron uptake, as reported in preclinical studies.
Table 1: Comparative Efficacy of Iron Chelators in Reducing Liver Iron
| Chelator | Dose Regimen | Model | Liver Iron Reduction (%) | Reference |
|---|---|---|---|---|
| This compound (DFT) | 2 weeks | Ferrocene-loaded rat | 37% | [9] |
| DFT-D (derivative) | 2 weeks | Ferrocene-loaded rat | 65% | [9] |
| DFT-L (derivative) | 2 weeks | Ferrocene-loaded rat | 59% | [9] |
| Desferrioxamine (DFO) | 2 weeks | Ferrocene-loaded rat | 16% | [9] |
| L1 (Deferiprone) | 2 weeks | Ferrocene-loaded rat | 18% | [9] |
| This compound (DFT) | Not specified | Rat Hepatocytes in vitro | "Much more effective than DFO" |[6] |
Table 2: Effect of this compound on Iron Uptake in Hepatocytes
| Cell Type | Chelator | Concentration | Effect on Iron Uptake from ⁵⁹Fe-Transferrin | Reference |
|---|---|---|---|---|
| Normal Rat Hepatocytes | DFT | ≥ 50 µM | Significant inhibition (P<0.001) | [7] |
| Normal Rat Hepatocytes | DFO | ≥ 50 µM | Significant inhibition (P<0.01), less than DFT |[7] |
Experimental Protocols
The following protocols provide a framework for studying DFT's effects on iron-loaded hepatocytes. An immortalized human hepatocyte cell line (e.g., Huh7) or primary rat hepatocytes can be used.
Protocol 1: Iron Loading of Cultured Hepatocytes
This protocol describes how to induce a state of iron overload in cultured hepatocytes.
-
Cell Seeding: Plate hepatocytes (e.g., Huh7 cells) in appropriate culture vessels and grow to 70-80% confluency in standard culture medium (e.g., DMEM with 10% FBS).
-
Preparation of Iron-Loading Medium: Prepare a stock solution of Ferric Ammonium Citrate (FAC). A common stock is 100 mM FAC in sterile water. To prepare the iron-loading medium, dilute the FAC stock into the standard culture medium to a final concentration of 100-300 µM.
-
Iron Loading: Remove the standard culture medium from the cells. Wash the cells once with sterile Phosphate-Buffered Saline (PBS). Add the iron-loading medium to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.[10] This duration is typically sufficient to achieve significant intracellular iron accumulation.
Protocol 2: Treatment with this compound
-
DFT Stock Solution: Prepare a stock solution of this compound (e.g., 10-50 mM) in a suitable solvent like DMSO or a slightly alkaline buffer, depending on the salt form. Store aliquots at -20°C or -80°C.
-
Preparation of Treatment Media: On the day of the experiment, dilute the DFT stock solution into fresh, serum-free or low-serum culture medium to achieve the desired final concentrations (e.g., a range of 10 µM to 100 µM). Also prepare control media containing the vehicle (e.g., DMSO) and a positive control chelator like Desferrioxamine (DFO) at an equimolar concentration.
-
Cell Treatment: After the iron-loading period, remove the iron-loading medium. Wash the cells twice with sterile PBS to remove extracellular iron.
-
Incubation: Add the prepared treatment media (DFT, DFO, vehicle control) to the respective wells/dishes and incubate for 6-24 hours at 37°C in a humidified 5% CO₂ incubator.
Protocol 3: Quantification of Intracellular Iron Reduction
The efficacy of DFT is determined by measuring the remaining intracellular iron content post-treatment.
Method A: Atomic Absorption Spectrophotometry (AAS) [4]
-
Cell Harvesting: After treatment, wash cells three times with ice-cold PBS to remove all extracellular chelator and iron.
-
Cell Lysis: Lyse the cells by adding a known volume of acid (e.g., 1M HCl or concentrated nitric acid) and incubating until the cells are fully dissolved.
-
Digestion: Transfer the lysate to appropriate tubes and perform an acid digestion (following safety protocols for the acid used) to release all protein-bound iron.
-
Analysis: Analyze the total iron content in the digested samples using an atomic absorption spectrophotometer.
-
Normalization: Normalize the iron content to the total protein content of a parallel sample (determined by a BCA or Bradford assay) or to the cell count. Express results as µg iron / mg protein.
Method B: Radiolabeling with ⁵⁹Fe [6][8]
-
Iron Loading with ⁵⁹Fe: Load cells with iron using ⁵⁹Fe complexed to transferrin. This allows for highly sensitive tracking of iron movement.
-
Treatment: After loading and washing, treat the cells with DFT as described in Protocol 4.2.
-
Sample Collection: Collect both the culture medium (supernatant) and the cell lysate at the end of the incubation period.
-
Quantification: Measure the radioactivity in both fractions using a gamma counter.
-
Calculation: The percentage of iron mobilized is calculated as: (Counts in Medium / (Counts in Medium + Counts in Lysate)) * 100.
Protocol 4: Assessment of Cytotoxicity
It is critical to assess whether the observed iron reduction is due to chelation and not cell death.
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of compromised cell membrane integrity. After treatment, collect the culture supernatant. Measure LDH activity using a commercially available kit.
-
MTT or WST-1 Assay: These colorimetric assays measure mitochondrial metabolic activity, which correlates with cell viability. After treatment, incubate cells with the assay reagent according to the manufacturer's instructions and measure the absorbance.
-
Microscopy: Visually inspect cell morphology under a microscope. Signs of cytotoxicity include cell rounding, detachment, and blebbing. Note that the ferrithiocin complex (DFT-Fe) can be more toxic than DFT alone.[6]
Discussion and Expected Outcomes
Based on existing literature, treatment of iron-loaded hepatocytes with this compound is expected to cause a significant, dose-dependent reduction in total intracellular iron.[6][9] This effect is anticipated to be more pronounced than that achieved with an equivalent concentration of Desferrioxamine.[6][7] When using radiolabeling methods, a corresponding increase of ⁵⁹Fe should be detected in the culture medium, confirming mobilization and export.
Cytotoxicity should be carefully monitored. While DFT itself shows low toxicity to normal hepatocytes at effective concentrations, its iron complex can be damaging.[6][7][11] Therefore, it is crucial to establish a therapeutic window where iron reduction is maximized with minimal impact on cell viability. These in vitro models are invaluable for the primary screening and mechanistic evaluation of novel iron-chelating agents for the treatment of iron overload disorders.
References
- 1. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Magnetic Resonance Imaging Quantification of Liver Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatic Iron index [tpis.upmc.com]
- 5. Development of tridentate iron chelators: from this compound to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a more potent antineoplastic agent than desferrioxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron mobilization from cultured hepatocytes: effect of desferrioxamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and its derivatives on peripheral iron and striatal dopamine and 5-hydroxytryptamine metabolism in the ferrocene-loaded rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Desferrithiocin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desferrithiocin (DFT) is a naturally occurring tridentate iron chelator isolated from Streptomyces antibioticus.[1][2] Its high affinity and specificity for iron (III), coupled with its oral bioavailability, have established it as a promising scaffold for the development of therapeutic iron chelators.[1] These agents are critical for managing iron overload disorders such as β-thalassemia, which result from frequent blood transfusions.[3][4] However, the clinical utility of the parent compound, this compound, has been hampered by significant nephrotoxicity.[1][3] This has prompted extensive research into the synthesis of this compound derivatives and analogs to identify compounds with improved therapeutic windows, retaining or enhancing iron chelation efficacy while minimizing toxicity.[5]
These application notes provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and evaluation of this compound derivatives. Detailed protocols and data are presented to guide researchers in this field.
Core Structural Features for Iron Chelation
Systematic structure-activity relationship studies have elucidated the essential structural motifs of the this compound scaffold required for effective iron chelation.[1][5] The key components for its iron-clearing activity are:
-
Tridentate Chelation Site: The fundamental iron-binding motif consists of the hydroxyl group on the aromatic ring, the nitrogen atom of the thiazoline ring, and the carboxyl group.[1]
-
Thiazoline Ring: The integrity of the thiazoline ring is crucial for the compound's activity.[5]
-
(S)-Configuration: Maintaining the (S)-configuration at the C-4 carbon of the thiazoline ring is optimal for the design of effective this compound-based iron chelators.[5]
Modifications to these core elements typically result in a significant loss of iron-clearing efficacy.[5]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally involves the condensation of a substituted 2-hydroxyphenyl precursor with an appropriate cysteine derivative to form the characteristic thiazoline ring. The following protocol is a representative example for the synthesis of a desazadesmethylthis compound analog.
Experimental Protocol: Synthesis of (S)-2-(2,4-dihydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid
This protocol describes the synthesis of a promising this compound analog with reduced toxicity.[6]
Materials:
-
2,4-Dihydroxybenzonitrile
-
L-cysteine hydrochloride monohydrate
-
Triethylamine
-
Methanol
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Formation of the Thioamide. A solution of 2,4-dihydroxybenzonitrile in methanol is treated with hydrogen sulfide gas in the presence of a catalytic amount of triethylamine. The reaction is stirred at room temperature until the nitrile is consumed (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude thioamide.
-
Step 2: Condensation and Cyclization. The crude thioamide is dissolved in methanol, and L-cysteine hydrochloride monohydrate is added. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Step 3: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is suspended in water and acidified with HCl. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass spectrometry (e.g., ESI-MS)
-
High-performance liquid chromatography (HPLC)
Biological Evaluation of this compound Derivatives
The evaluation of newly synthesized this compound derivatives typically involves a series of in vitro and in vivo assays to determine their iron chelation efficacy and toxicity profile.
Experimental Protocol: In Vivo Iron Clearing Efficiency in a Rodent Model
This protocol outlines the procedure for assessing the iron-clearing efficiency (ICE) of this compound analogs in a bile duct-cannulated rat model.[6][7]
Animal Model:
-
Animals are housed in accordance with institutional guidelines and with access to food and water ad libitum.
-
All experimental protocols must be approved by an Institutional Animal Care and Use Committee.[8][9]
Procedure:
-
Cannulation: The bile duct of each rat is cannulated to allow for the collection of bile.[8][9]
-
Compound Administration: The this compound derivative is administered orally (p.o.) or subcutaneously (s.c.) at a specified dose.[10] The compounds are often prepared as their sodium salts by adding one equivalent of NaOH to a suspension of the free acid in distilled water.[2]
-
Sample Collection: Bile and urine samples are collected at regular intervals (e.g., every 3 hours for bile for up to 48 hours, and every 24 hours for urine).[8][9]
-
Iron Analysis: The iron content in the collected bile and urine samples is determined using a suitable analytical method, such as atomic absorption spectroscopy.
-
Calculation of Iron Clearing Efficiency (ICE): The ICE is calculated as the percentage of the administered chelator that is excreted as the iron complex. The formula for ICE is: (ligand-induced iron excretion / theoretical iron excretion) × 100.[9] For a tridentate chelator like a this compound derivative, which forms a 2:1 complex with Fe(III), two millimoles of the chelator are required for the theoretical excretion of one milli-g-atom of iron.[9]
Quantitative Data on this compound Derivatives
The following table summarizes the iron-clearing efficiency (ICE) of selected this compound derivatives from in vivo studies.
| Compound | Administration Route | Dose (mg/kg) | Iron Clearing Efficiency (ICE) (%) | Reference |
| This compound (DFT) | Oral | 10-100 | Highly effective | [10] |
| (S)-Desazadesmethylthis compound | Oral | N/A | Baseline for comparison | [6] |
| 2-(2,4-dihydroxyphenyl)-Δ²-thiazoline-4(S)-carboxylic acid | Oral | N/A | Promising candidate | [6] |
| 4'-ethoxy analogue | Oral | N/A | 18.0 ± 0.9 | [11] |
| 5'-hydroxy series parent | Oral | N/A | 1.0 ± 0.9 | [11] |
| DFT-D (desmethyl derivative) | Oral | N/A | 65% reduction in liver iron | [12] |
| DFT-L (desmethyl derivative) | Oral | N/A | 59% reduction in liver iron | [12] |
N/A: Not explicitly available in the cited abstract.
Signaling Pathways and Experimental Workflows
The mechanism of action of iron chelators involves the sequestration of excess iron, thereby preventing its participation in harmful redox reactions. One of the key signaling pathways affected by iron levels is the hypoxia-inducible factor-1 alpha (HIF-1α) pathway. Iron chelators can stabilize HIF-1α, leading to downstream effects.
Signaling Pathway of Iron Chelator-Induced HIF-1α Accumulation
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of tridentate iron chelators: from this compound to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships among desazathis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desazadesmethylthis compound analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound and its synthetic analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Effects of this compound and its derivatives on peripheral iron and striatal dopamine and 5-hydroxytryptamine metabolism in the ferrocene-loaded rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desferrithiocin in Iron Overload Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing desferrithiocin (DFT) and its analogues in preclinical animal models of iron overload. This document outlines detailed protocols for inducing iron overload, administering the chelating agents, and assessing their efficacy and potential toxicity.
Introduction to this compound as an Iron Chelator
This compound (DFT) is a potent, orally active iron chelator that has been extensively studied for the treatment of transfusional iron overload, a common complication in patients with conditions like β-thalassemia.[1][2] Unlike the standard parenteral chelator desferrioxamine (DFO), DFT's oral bioavailability makes it a promising therapeutic candidate.[1] However, initial studies revealed significant nephrotoxicity associated with DFT, leading to the development of numerous analogues with improved safety profiles while maintaining or enhancing iron chelation efficacy.[2][3]
The primary mechanism of action for DFT involves the formation of a stable 2:1 complex with ferric iron (Fe³⁺), which is then excreted from the body, primarily through the bile.[4][5] The effectiveness of an iron chelator is often quantified by its Iron Clearing Efficiency (ICE), which is the percentage of ligand-induced iron excretion relative to the theoretical maximum.[4][5]
Animal Models of Iron Overload
The selection of an appropriate animal model is critical for evaluating the efficacy and safety of iron chelators. Rodent models, particularly rats and mice, are widely used due to their well-characterized physiology and the availability of established protocols for inducing iron overload.
Dietary Iron Overload Model (Rat)
This model mimics chronic dietary iron overload and results in significant iron accumulation, primarily in liver parenchymal cells.[4]
-
Inducing Agent: 3,5,5-trimethylhexanoyl ferrocene (TMH-ferrocene).[6][7]
-
Rationale: This method provides a consistent and severe iron overload, making it a useful model for assessing the ability of chelators to mobilize hepatic storage iron.[4][7]
Parenteral Iron Overload Model (Mouse and Rat)
This model simulates transfusional iron overload, where iron is administered systemically.
-
Animal Strains: C57BL/6 and B6D2F1 mice, as well as Wistar and Sprague-Dawley rats, have been successfully used.[3][9][10]
-
Rationale: This approach leads to rapid iron accumulation in various organs, including the liver, spleen, and heart, reflecting the systemic nature of transfusional siderosis.[11][12]
Experimental Protocols
Protocol 1: Induction of Dietary Iron Overload in Rats
Objective: To induce severe hepatic iron overload in rats using a TMH-ferrocene-supplemented diet.
Materials:
-
Male Wistar rats (iron-deficient).
-
Standard rodent chow.
-
3,5,5-trimethylhexanoyl (TMH)-ferrocene.[8]
-
Corn oil or other suitable vehicle for mixing.
Procedure:
-
Acclimatize iron-deficient female Wistar rats for at least one week.[8]
-
Prepare a diet containing 0.5% TMH-ferrocene by thoroughly mixing the compound with the standard rodent chow.[8]
-
Feed the rats the iron-enriched diet and water ad libitum for a period of up to 10 weeks. A 10-week feeding period can result in liver iron concentrations of approximately 16.9 mg Fe/g wet weight.[7]
-
Monitor the animals regularly for any signs of distress.
-
At the end of the induction period, the animals are ready for iron chelation studies.
Protocol 2: Induction of Parenteral Iron Overload in Mice
Objective: To induce systemic iron overload in mice using intraperitoneal injections of iron dextran.
Materials:
-
Male C57BL/6 or B6D2F1 mice (8 weeks old).[9]
-
Iron dextran solution (e.g., 100 mg/mL).
-
Sterile physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS) as a vehicle.[9]
-
Syringes and 25-27 gauge needles.
Procedure:
-
Allow mice to acclimatize for at least one week with free access to standard chow and water.[9]
-
Administer iron dextran via intraperitoneal (IP) injection at a dose of 1 g/kg body weight.[9]
-
Repeat the injections once a week for 8 consecutive weeks.[9]
-
A control group should receive an equivalent volume of the vehicle (PBS).[9]
-
Following the 8-week induction period, the mice will have significant iron overload and can be used for chelation therapy studies.
Protocol 3: Administration of this compound and its Analogues
Objective: To administer DFT or its analogues to iron-overloaded animals to assess chelation efficacy.
Materials:
-
Iron-overloaded rats or mice from Protocol 3.1 or 3.2.
-
This compound (DFT) or its analogues.
-
Vehicle for administration (e.g., distilled water, 40% Cremophor RH-40/water).[13]
Procedure:
-
Prepare the dosing solution of DFT or its analogue. For oral administration, the monosodium salt can be prepared by adding one equivalent of NaOH to a suspension of the free acid in distilled water.[13]
-
Administer the chelator to the animals. Oral (p.o.) administration is typically done by gavage.[1][4]
-
Dosing regimens can vary. For example, a single dose of 10-100 mg/kg can be used to assess acute iron excretion.[14] For chronic studies, daily oral administration of 10-25 mg/kg/day for 2 weeks has been reported.[14] Doses for analogues are often reported in µmol/kg to allow for comparison between compounds with different molecular weights.[1][4]
-
House the animals in individual metabolic cages to allow for the collection of urine and feces for iron excretion analysis.[5]
Protocol 4: Assessment of Iron Chelation Efficacy
Objective: To quantify the amount of iron removed by the chelator.
Materials:
-
Collected urine and feces from treated and control animals.
-
Reagents for non-heme iron quantification (e.g., bathophenanthroline-based colorimetric assay).[2][15]
-
Atomic absorption spectrometer for total iron measurement.
Procedure:
-
Tissue Iron Content:
-
At the end of the study, euthanize the animals and collect organs of interest (liver, spleen, heart, kidneys).
-
Measure the non-heme iron content in a portion of the tissue using a colorimetric assay. A detailed protocol for this can be found in JoVE (Journal of Visualized Experiments).[2][15] Briefly, this involves acid digestion of the tissue to release non-heme iron, followed by a colorimetric reaction that can be read on a spectrophotometer.
-
-
Urine and Feces Iron Excretion:
-
Quantify the total iron content in the collected urine and feces using atomic absorption spectrometry.
-
-
Calculation of Iron Clearing Efficiency (ICE):
-
ICE (%) = (Ligand-induced iron excretion / Theoretical iron excretion) x 100.[4][5]
-
Ligand-induced iron excretion is the total iron excreted by the treated group minus the total iron excreted by the control group.
-
Theoretical iron excretion depends on the stoichiometry of the iron-chelator complex. For tridentate chelators like DFT that form a 2:1 complex with Fe³⁺, two millimoles of the chelator are required for the theoretical excretion of one milli-g-atom of iron.[4]
-
Protocol 5: Toxicity Assessment
Objective: To evaluate the potential toxicity of DFT and its analogues.
Materials:
-
Treated and control animals.
-
Kits for measuring blood urea nitrogen (BUN) and serum creatinine (SCr).
-
ELISA kits for kidney injury molecule-1 (Kim-1).[4]
-
Materials for histopathological analysis (formalin, paraffin, hematoxylin and eosin stain, Perls' Prussian blue stain).
Procedure:
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in weight, behavior, or appearance.
-
Biochemical Analysis:
-
Collect blood samples at the end of the study.
-
Measure BUN and SCr levels to assess kidney function.
-
Measure urinary Kim-1 levels, a sensitive biomarker for acute kidney injury.[4]
-
-
Histopathology:
-
Collect kidneys and other organs of interest.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with hematoxylin and eosin (H&E) to assess general morphology and signs of tissue damage.
-
Use Perls' Prussian blue stain to visualize iron deposits in the tissues.[16]
-
Data Presentation
Efficacy of this compound and its Derivatives in a Ferrocene-Loaded Rat Model
| Treatment Group | Dose | Duration | Liver Iron Reduction (%) | Reference |
| This compound (DFT) | Not Specified | 2 weeks | 37 | [6] |
| DFT-D (desmethyl derivative) | Not Specified | 2 weeks | 65 | [6] |
| DFT-L (desmethyl derivative) | Not Specified | 2 weeks | 59 | [6] |
| Desferrioxamine (DFO) | Not Specified | 2 weeks | 16 | [6] |
| L1 | Not Specified | 2 weeks | 18 | [6] |
Dose-Response of this compound Analogues in Bile Duct-Cannulated Rats
| Compound | Dose (µmol/kg, p.o.) | Iron Clearing Efficiency (ICE) (%) | Reference |
| DFT (1) | 300 | < 2 | [4] |
| DFT (1) | 150 | < 2 | [4] |
| Analogue 2 | 300 | 5.5 ± 1.9 | [1] |
| Analogue 2 | 150 | 11.2 ± 4.2 | [1] |
| Analogue 2 | 50 | 21.7 ± 3.5 | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Iron metabolism, overload, and the therapeutic intervention with this compound.
Caption: Workflow for evaluating this compound in iron overload animal models.
References
- 1. Design, Synthesis, and Testing of Non-Nephrotoxic Desazathis compound Polyether Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 3. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound and its derivatives on peripheral iron and striatal dopamine and 5-hydroxytryptamine metabolism in the ferrocene-loaded rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of iron from (3,5,5-trimethylhexanoyl)ferrocene in rats. A dietary model for severe iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron overload of the bone marrow by trimethylhexanoyl-ferrocene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acetherapeutics.com [acetherapeutics.com]
- 11. researchgate.net [researchgate.net]
- 12. PATHOLOGY PEARLS: HEREDITARY HEMOCHROMATOSIS | AASLD [aasld.org]
- 13. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 16. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.de]
Application Notes and Protocols for the Analytical Determination of Desferrithiocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desferrithiocin (DFT) and its synthetic analogues are a class of orally active iron chelators that have been investigated for the treatment of iron overload disorders, such as β-thalassemia. The development and clinical application of these compounds necessitate robust and validated analytical methods for their detection and quantification in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound and its analogues, with a primary focus on High-Performance Liquid Chromatography (HPLC) based methods.
Analytical Methodologies
The primary analytical technique for the quantification of this compound and its analogues in biological samples is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method offers a balance of sensitivity, specificity, and accessibility for most research and clinical laboratories.
Quantitative Data Summary
A comprehensive validation of an analytical method is crucial for ensuring the reliability of the obtained data. The following table summarizes the available quantitative parameters for an HPLC method used for the analysis of this compound analogues in tissue samples. It is important to note that while some key performance characteristics have been reported, a complete validation dataset in publicly available literature is limited. For illustrative purposes, a complete validation dataset for an HPLC method for ferrioxamine (a complex of the iron chelator desferrioxamine) is also provided as a reference.
Table 1: HPLC Method Validation Parameters
| Parameter | This compound Analogues | Ferrioxamine (Reference) |
| Matrix | Rat Tissue Homogenate | Biological Matrices |
| Limit of Detection (LOD) | 0.25 µM | 0.2 nmol on-column |
| Limit of Quantification (LOQ) | Data not available | 0.3 nmol on-column |
| Linearity Range | 1–1000 µM | 0.3–80 nmol on-column |
| Recovery | Data not available | 91–102% |
| Precision | Reproducible | Data available |
| Accuracy | Data not available | Data available |
Note: The data for this compound analogues is based on a reported method for (S)-4′-(HO)-DADFT-norPE and (S)-3′-(HO)-DADFT-norPE. The ferrioxamine data is provided as a reference to illustrate a fully validated method.
Experimental Protocols
Protocol 1: Quantification of this compound Analogues in Rat Tissue by HPLC-UV
This protocol details the sample preparation and HPLC analysis for the quantification of this compound analogues in rodent tissue samples.
1. Materials and Reagents
- Perchloric acid (0.5 N)
- Methanol (CH3OH), HPLC grade
- Acetonitrile (CH3CN), HPLC grade
- Potassium dihydrogen phosphate (KH2PO4)
- Deionized water
- This compound analogue standards
- 0.2 µm membrane filters
2. Equipment
- Tissue homogenizer
- Centrifuge
- Vortex mixer
- HPLC system with UV detector
- Discovery RP Amide C16 column (or equivalent C18 column)
3. Sample Preparation
- Excise and weigh the tissue samples (e.g., liver, heart, pancreas, kidneys).
- Homogenize the tissue in 0.5 N perchloric acid at a ratio of 1:3 (w/v).
- Add methanol as a rinse at a ratio of 1:3 (w/v) to the homogenate.
- Incubate the mixture at -20 °C for 30 minutes.
- Centrifuge the homogenate to pellet the precipitated proteins.
- Collect the supernatant and dilute it with the HPLC mobile phase A.
- Vortex the diluted supernatant.
- Filter the sample through a 0.2 µm membrane filter before injection into the HPLC system.
4. HPLC Conditions
- Column: Discovery RP Amide C16 (or a suitable C18 column)
- Mobile Phase A: 95% Buffer (25 mM KH2PO4, pH 3.0) / 5% Acetonitrile
- Mobile Phase B: 40% Buffer (25 mM KH2PO4, pH 3.0) / 60% Acetonitrile
- Gradient: A gradient elution program should be optimized to ensure adequate separation of the analyte from matrix components.
- Flow Rate: Typically 1.0 mL/min
- Detection: UV at 310 nm
- Injection Volume: 20 µL
5. Calibration and Quantification
- Prepare a series of standard solutions of the this compound analogue in mobile phase A.
- Inject the standards to generate a calibration curve by plotting peak area against concentration.
- Perform a non-weighted least-squares linear regression to determine the linearity.
- Inject the prepared tissue samples and quantify the analyte concentration using the calibration curve.
Visualizations
Experimental Workflow for Sample Preparation
Caption: Workflow for the preparation of tissue samples for HPLC analysis.
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound analogues.
Discussion and Future Perspectives
The provided HPLC-UV method offers a reliable approach for the quantification of this compound analogues in preclinical studies. However, the lack of a complete public dataset on method validation highlights an area for future research. A comprehensive validation according to regulatory guidelines (e.g., FDA, EMA) would be essential for the progression of any this compound analogue to clinical trials. This would involve a thorough assessment of selectivity, accuracy, precision, and stability in various biological matrices, including plasma and urine.
Furthermore, the development of more sensitive analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), could be beneficial. LC-MS methods would likely offer lower limits of detection and quantification, which is particularly important for pharmacokinetic studies where drug concentrations can be very low.
Application Notes and Protocols for Desferrithiocin Iron Excretion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting iron excretion studies using the oral iron chelator desferrithiocin (DFT) and its analogues. This document is intended to guide researchers in the preclinical evaluation of these compounds for the treatment of transfusional iron overload.
Introduction
Iron overload, a consequence of repeated blood transfusions in patients with conditions like thalassemia, can lead to severe organ damage due to the absence of a natural mechanism for excreting excess iron.[1][2] Chelation therapy is the primary treatment to remove this excess iron.[2][3] this compound, a naturally occurring siderophore, and its synthetic analogues are potent, orally active iron chelators that have been extensively studied for this purpose.[2][4][5] The original clinical development of this compound was halted due to nephrotoxicity.[1][3] However, subsequent structure-activity relationship (SAR) studies have led to the development of analogues with improved safety profiles while maintaining or even enhancing iron clearing efficacy.[1][3][6]
The primary mechanism of action of this compound and its analogues is to bind with ferric iron (Fe(III)) in the body, forming a stable complex that can then be excreted, primarily through the bile and feces, and to a lesser extent in the urine.[2][6] this compound is a tridentate chelator, meaning two molecules of the chelator are required to bind one atom of iron, forming a 2:1 complex.[1]
Key Concepts
Iron Clearing Efficiency (ICE): A critical parameter for evaluating the efficacy of an iron chelator. It is expressed as a percentage and calculated as follows:
ICE (%) = (Ligand-induced iron excretion / Theoretical iron excretion) x 100[1][4]
The theoretical iron excretion is based on the stoichiometry of the ligand-iron complex. For tridentate chelators like this compound, two moles of the ligand bind to one mole of iron.[1]
Experimental Protocols
Animal Models
Two primary animal models are utilized for evaluating the iron clearing efficiency of this compound analogues:
-
Non-iron-overloaded, Bile Duct-Cannulated Rat Model: This model is crucial for determining the primary route of excretion (biliary vs. urinary) and for initial screening of new analogues.[2][4][6]
-
Iron-Overloaded Primate Model (e.g., Cebus apella): This model more closely mimics the clinical condition of transfusional iron overload in humans and is used for evaluating the most promising candidates from rodent studies.[2][6][7]
Iron Overload Induction in Primates
To create an iron-overload model, primates are administered intravenous (IV) iron dextran.[2] A significant period (e.g., 60 days, equivalent to at least 20 half-lives of iron dextran) should be allowed to pass after administration to ensure the iron is distributed to relevant tissues before commencing chelation studies.[2]
Experimental Workflow for Iron Excretion Study
The following diagram outlines the typical workflow for an in vivo iron excretion study.
Detailed Protocol: Iron Excretion Study in Primates
This protocol is a composite based on methodologies described in the literature.[1][2]
a. Pre-treatment Phase (Acclimatization and Baseline)
-
House iron-overloaded primates in individual, metal-free metabolic cages.[2]
-
Acclimatize the animals to the cages for at least one week prior to the study.[2]
-
Switch the animals to a low-iron liquid diet (<10 ppm Fe) to minimize dietary iron interference.[2]
-
Collect urine and feces for 3 consecutive days to establish baseline iron excretion levels.[2]
b. Treatment Phase (Drug Administration)
-
On Day 0, administer the this compound analogue. The route of administration is typically oral (p.o.) to assess its intended clinical use.[1][2]
-
Dosing will vary depending on the specific analogue and the animal model. For example, doses in primates have been around 75 µmol/kg.[1] For rodent studies, doses can be higher, for instance, 300 µmol/kg.[1][2] The drug is often prepared as a solution or suspension in a suitable vehicle.
c. Post-treatment Phase (Sample Collection and Analysis)
-
Continue collecting urine and feces at 24-hour intervals for 5 days following drug administration.[2]
-
Store samples appropriately (e.g., frozen) until analysis.
-
Determine the iron content in the collected urine and feces samples using a validated analytical method, such as atomic absorption spectroscopy.
d. Data Analysis
-
Calculate the total iron excreted in urine and feces for each 24-hour period.
-
Subtract the average baseline iron excretion from the post-treatment excretion values to determine the ligand-induced iron excretion.
-
Calculate the Iron Clearing Efficiency (ICE) as described above.
Data Presentation
Quantitative data from iron excretion studies with this compound analogues should be summarized in tables to facilitate comparison.
Table 1: Iron Clearing Efficiency (ICE) of this compound Analogues in Rodents and Primates
| Compound | Rodent ICE (%) | Primate ICE (%) | Performance Ratio (PR) (Primate ICE / Rodent ICE) | Reference |
| Analogue 3 | High (details not specified, but 2.5-fold greater than Analogue 9) | Not specified | 1.1 | [1][3] |
| Analogue 8 | Not specified | Not specified | 1.5 | [1][3] |
| Analogue 9 (Deferitrin analogue) | Not specified | Not specified | 2.2 | [1][3] |
| This compound (DFT) | 5.5 ± 3.2 | 16.1 ± 8.5 | 2.9 | [2] |
Note: Specific ICE values were not always available in the provided search results, but relative efficacies and performance ratios were highlighted.
Signaling Pathways in Iron Metabolism
This compound acts by directly chelating iron, thereby influencing the systemic iron balance. While it doesn't directly target a specific signaling pathway in the same way a receptor agonist or antagonist might, its action has consequences for the pathways that regulate iron homeostasis. The primary regulatory pathway for iron involves the hormone hepcidin, which controls the expression of ferroportin, the main iron export protein on the surface of cells.[8][9] By removing iron, chelators can indirectly influence this pathway.
The diagram below illustrates the general process of iron absorption and regulation, which is the broader context in which iron chelators operate.
Safety and Toxicity Assessment
A crucial part of the development of this compound analogues is the assessment of their toxicity, particularly nephrotoxicity.[1][3]
1. 28-Day Toxicity Studies in Rodents:
-
Administer the analogue orally once daily for 28 days at varying doses.[1] Doses can be selected based on multiples of the efficacious dose determined in primate studies.[1]
-
Monitor animals for clinical signs of toxicity, body weight changes, and food consumption.
-
At the end of the study, perform comprehensive hematology, clinical chemistry, and histopathological examinations.
2. Biomarkers of Kidney Injury:
-
Urinary Kidney Injury Molecule-1 (Kim-1) is a sensitive and early biomarker for detecting acute kidney toxicity.[3]
-
Urinary Kim-1 levels should be monitored in rodent studies, especially when comparing new analogues to the parent compound, this compound, which is known to be nephrotoxic.[1][3]
Conclusion
The protocols and information provided herein offer a framework for the preclinical evaluation of this compound and its analogues as oral iron chelators. A systematic approach, starting with rodent models for initial screening and progressing to iron-overloaded primate models for efficacy confirmation, is essential. Careful assessment of both iron clearing efficiency and potential toxicity is critical for the identification of promising clinical candidates for the treatment of transfusional iron overload. The development of analogues with high efficacy and a benign safety profile remains a key objective in this field.[2]
References
- 1. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desazadesmethylthis compound analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for Desferrithiocin in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of desferrithiocin (DFT) in T-cell proliferation assays. This compound is a potent, orally active iron chelator that has been shown to be a reversible inhibitor of T-cell proliferation.[1][2] Its ability to modulate immune responses makes it a compound of interest for immunosuppressive therapies and for studying the role of iron in lymphocyte biology.
Mechanism of Action
This compound exerts its anti-proliferative effects by sequestering intracellular iron, an essential cofactor for ribonucleotide reductase. This enzyme is critical for the synthesis of deoxyribonucleotides, the building blocks of DNA. By limiting the availability of iron, this compound inhibits DNA synthesis, leading to an arrest of the cell cycle in the S phase and a subsequent block in T-cell proliferation.[3] This inhibition is specific to iron chelation, as the anti-proliferative effects can be reversed by the addition of ferrous chloride to the cell culture.[1][2]
Importantly, this compound does not appear to affect early T-cell activation events, such as the expression of the IL-2 receptor (CD25) or the initial influx of intracellular calcium.[1][2] However, it does impact downstream signaling of the IL-2 receptor, leading to reduced phosphorylation of STAT5, which is crucial for T-cell proliferation.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound and the commonly used iron chelator, deferoxamine (DFO), on lymphocyte proliferation.
| Compound | Cell Type | Assay Type | Effective Concentration | IC50 | Reference |
| This compound | Human and Murine T-cells | Mitogen/Lectin-induced proliferation | Active at 10 µg/mL | Not explicitly stated for T-cells | [1][2] |
| This compound | Human Hepatocellular Carcinoma | Cell Proliferation | - | ~40 µM | |
| Deferoxamine | Concanavalin A-stimulated lymphocytes | Proliferation | 15 µM (total inhibition) | Not explicitly stated | [4] |
| Deferoxamine | Activated CD4 T-cells | Proliferation | Dose-dependent inhibition (5-20 µM) | Not explicitly stated |
Experimental Protocols
Here are detailed protocols for two common methods to assess T-cell proliferation, adapted for the use of this compound.
Protocol 1: [³H]Thymidine Incorporation Assay
This protocol measures the incorporation of radiolabeled thymidine into newly synthesized DNA, providing a quantitative measure of cell proliferation.
Materials:
-
Human or murine T-cells (e.g., purified from peripheral blood mononuclear cells - PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 1-5 µg/mL or anti-CD3/anti-CD28 beads)
-
This compound (DFT) stock solution (e.g., 1 mg/mL in DMSO, stored at -20°C)
-
Ferrous chloride (FeCl₂) solution (for reversal experiments)
-
[³H]Thymidine (1 mCi/mL)
-
96-well flat-bottom cell culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Preparation: Isolate T-cells from the source (e.g., human PBMCs or murine splenocytes) using standard methods like Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or nylon wool columns. Resuspend the purified T-cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the T-cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the DFT dilutions to the appropriate wells to achieve final concentrations ranging from 1 µg/mL to 50 µg/mL. Include a vehicle control (DMSO).
-
For reversal experiments, add ferrous chloride to some wells at a final concentration that is equimolar to or in slight excess of the highest DFT concentration.
-
Add 50 µL of the T-cell mitogen (e.g., PHA) to all wells except for the unstimulated control wells. Add 50 µL of complete medium to the unstimulated wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours.
-
[³H]Thymidine Labeling: 18-24 hours before the end of the incubation period, add 1 µCi of [³H]thymidine to each well.
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters extensively with PBS to remove unincorporated [³H]thymidine.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of T-cell proliferation.
-
Protocol 2: CFSE-Based Proliferation Assay
This flow cytometry-based assay uses the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) to track cell divisions. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the visualization of multiple generations of proliferating cells.
Materials:
-
Human or murine T-cells
-
Complete RPMI-1640 medium
-
PBS (Phosphate Buffered Saline)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
T-cell mitogen (e.g., PHA or anti-CD3/anti-CD28 beads)
-
This compound (DFT) stock solution
-
Flow cytometer
Procedure:
-
Cell Preparation and CFSE Staining:
-
Isolate T-cells as described in Protocol 1.
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Immediately vortex the cells to ensure uniform staining.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove any unbound CFSE.
-
-
Assay Setup:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Add this compound and mitogen as described in Protocol 1.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 3-5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser.
-
Analyze the CFSE fluorescence in the FITC channel. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence intensity. The data can be used to determine the percentage of divided cells, the proliferation index, and the number of cell divisions.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for T-cell proliferation assays.
Signaling Pathway of this compound-Mediated Inhibition of T-Cell Proliferation
Caption: this compound inhibits T-cell proliferation by iron chelation.
References
- 1. Activation-induced iron flux controls CD4 T cell proliferation by promoting proper IL-2R signaling and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound, an oral iron chelator, on T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Iron and Iron-Interacting Protein Dynamics During T-Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of an iron-chelating agent on lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Desferrithiocin in Studying Fenton Chemistry In Vitro
Introduction
The Fenton reaction, a process involving iron (Fe²⁺) and hydrogen peroxide (H₂O₂), is a significant source of highly reactive hydroxyl radicals (•OH) in biological systems.[1][2] These radicals can indiscriminately damage crucial macromolecules such as DNA, proteins, and lipids, leading to oxidative stress.[3][4][5] Studying the mechanisms of this iron-dependent damage in vitro is crucial for understanding disease pathophysiology and for the development of therapeutic strategies.
Desferrithiocin (DFT) is a tridentate iron chelator of microbial origin, known as a siderophore.[1][6] It exhibits a high affinity and specificity for ferric iron (Fe³⁺), forming a stable 2:1 complex.[4][6] This property makes DFT an invaluable tool for in vitro studies of Fenton chemistry. Its primary application is to act as a specific inhibitor of iron-mediated oxidative damage. By sequestering iron, DFT prevents it from participating in the redox cycling that fuels the Fenton reaction.[1][6] Therefore, if the addition of DFT to an in vitro system mitigates or prevents observed oxidative damage, it provides strong evidence that the damage is dependent on labile iron and likely mediated by the Fenton reaction. This allows researchers to dissect and confirm the specific role of iron in various models of oxidative stress.
While DFT itself has shown nephrotoxicity in animal studies, its potent iron-chelating properties and those of its less toxic synthetic analogues make it a critical pharmacological tool for elucidating iron-dependent reaction mechanisms in a controlled laboratory setting.[3][7]
Quantitative Data for In Vitro Fenton Reaction Studies
The following table summarizes typical quantitative parameters used in in vitro experiments designed to study the Fenton reaction and its inhibition.
| Parameter | Value / Range | Context / System | Source |
| Reactants | |||
| Iron Source | 1 mM FeSO₄ | Fenton reaction to induce protein oxidation | [8] |
| 1.5 mM Ferrous Ammonium Sulfate | Fenton reaction for DNA nicking assay | [9] | |
| 0.02 - 0.5 mM Iron (II) or (III) | General Fenton reaction assays | [10][11] | |
| Hydrogen Peroxide (H₂O₂) | 0.1 - 20 mM | Titration to study protein oxidation | [8] |
| 10 mM | DNA nicking assay | [9] | |
| Reaction Conditions | |||
| pH | 7.0 - 7.4 | Simulating physiological conditions | [8][12] |
| 8.0 | Hydroxyl radical detection assay | [10] | |
| Incubation Time | 5 - 30 minutes | Short-term damage assays (DNA, protein) | [8][9] |
| 60 minutes | Hydroxyl radical detection assay | [10] | |
| Buffer System | Potassium Phosphate, HEPES, Tris | Common buffers for maintaining pH | [8][9] |
| Chelator Properties | |||
| This compound (DFT) | Forms a 2:1 complex with Fe(III) | Stoichiometry of chelation | [4][6] |
| β₂ = 4 x 10²⁹ | Formation constant for the [Fe(DFT)₂] complex | [6] |
Experimental Protocols
Protocol 1: Inhibition of Hydroxyl Radical Production by this compound
This protocol details a method to quantify the inhibition of hydroxyl radical (•OH) production from a Fenton reaction system using a fluorescent probe. Coumarin-based probes, such as coumarin-3-carboxylic acid (CCA), are suitable as they are hydroxylated by •OH to form a highly fluorescent product (7-hydroxy-CCA).[13]
A. Reagents and Materials
-
This compound (DFT) solution (e.g., 10 mM stock in DMSO or aqueous buffer)
-
Ferrous sulfate (FeSO₄) solution (freshly prepared, e.g., 10 mM in water)[9]
-
Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM)
-
Coumarin-3-carboxylic acid (CCA) solution (e.g., 5 mM in a suitable buffer)
-
Phosphate or HEPES buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence microplate reader (Excitation/Emission ~390nm/~450nm for 7-hydroxy-CCA)
B. Experimental Procedure
-
Prepare Reaction Mixtures: Set up the following experimental groups in triplicate in a 96-well microplate. The final volume for each well will be 200 µL.[14]
-
Control (Buffer): 180 µL Buffer + 20 µL CCA solution.
-
DFT Control: 160 µL Buffer + 20 µL DFT solution + 20 µL CCA solution.
-
Fenton Reaction: 160 µL Buffer + 20 µL FeSO₄ solution + 20 µL CCA solution.
-
Fenton + DFT: 140 µL Buffer + 20 µL DFT solution + 20 µL FeSO₄ solution + 20 µL CCA solution.
-
-
Initiate the Reaction: Add 20 µL of the H₂O₂ solution to the "Fenton Reaction" and "Fenton + DFT" wells to initiate the reaction. Add 20 µL of buffer to the control wells.
-
Incubation: Incubate the microplate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the hydroxylated probe.
C. Data Analysis
-
Subtract the background fluorescence (Control wells) from all other readings.
-
Compare the fluorescence intensity of the "Fenton Reaction" group to the "Fenton + DFT" group.
-
Calculate the percentage inhibition of •OH production by DFT using the formula: % Inhibition = (1 - (Fluorescence_Fenton+DFT / Fluorescence_Fenton)) * 100
Protocol 2: this compound-Mediated Protection of Plasmid DNA from Fenton-Induced Damage
This protocol assesses the ability of DFT to protect supercoiled plasmid DNA from single-strand breaks (nicking) caused by hydroxyl radicals generated via the Fenton reaction.[2][9] Damaged DNA will relax from a supercoiled (Form I) to a nicked circular (Form II) or linear (Form III) state, which can be separated and visualized by agarose gel electrophoresis.
A. Reagents and Materials
-
Supercoiled plasmid DNA (e.g., pBR322 or similar, ~300 ng/µL)
-
This compound (DFT) solution
-
Ferrous ammonium sulfate solution (freshly prepared, 1.5 mM)[9]
-
Hydrogen peroxide (H₂O₂) solution (200 mM)
-
Tris or HEPES buffer (pH 7.0)
-
Agarose gel (1%) with an intercalating dye (e.g., ethidium bromide or SYBR Safe)
-
6x DNA loading dye
-
Agarose gel electrophoresis system and imaging equipment
B. Experimental Procedure
-
Set up Reactions: In microcentrifuge tubes, prepare the following reaction mixtures (final volume ~20 µL):
-
DNA Control: 1 µL Plasmid DNA + Buffer to final volume.
-
Fenton Reaction: 1 µL Plasmid DNA + 8 µL Ferrous ammonium sulfate solution.
-
Fenton + DFT: 1 µL Plasmid DNA + DFT solution (at desired final concentration) + 8 µL Ferrous ammonium sulfate solution. Allow DFT and iron to pre-incubate for 5-10 minutes.
-
-
Initiate Damage: Add 2 µL of 200 mM H₂O₂ to the "Fenton Reaction" and "Fenton + DFT" tubes to achieve a final concentration of ~10 mM. Do not add to the DNA control.[9]
-
Incubate: Gently mix and incubate all tubes at room temperature for 5-10 minutes.[9]
-
Stop Reaction & Prepare for Electrophoresis: Stop the reaction by adding 4 µL of 6x DNA loading dye (which often contains EDTA to chelate the remaining iron).
-
Gel Electrophoresis: Load the entire volume of each reaction mixture into separate wells of a 1% agarose gel. Run the gel until adequate separation of the DNA forms is achieved.
-
Visualization: Image the gel using a UV or blue-light transilluminator.
C. Data Analysis
-
Visually inspect the gel. The "DNA Control" lane should show a prominent band corresponding to the supercoiled form (Form I).
-
The "Fenton Reaction" lane should show a significant decrease in the Form I band and an increase in the nicked (Form II) and/or linear (Form III) bands, indicating DNA damage.
-
The "Fenton + DFT" lane should show preservation of the supercoiled (Form I) band compared to the "Fenton Reaction" lane, demonstrating the protective effect of DFT.
-
(Optional) Densitometry software can be used to quantify the band intensities and calculate the percentage of DNA protected by DFT.
Visualizations
Caption: The Fenton reaction, where ferrous iron catalyzes the formation of the highly damaging hydroxyl radical from hydrogen peroxide.
Caption: this compound (DFT) chelates ferric iron, forming a stable, redox-inactive complex that prevents iron from participating in the Fenton reaction.
Caption: A generalized experimental workflow for studying the inhibitory effect of this compound on Fenton-mediated damage in vitro.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of tridentate iron chelators: from this compound to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Fenton Reaction on Human Serum Albumin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Fenton chemistry and iron chelation under physiologically relevant conditions: Electrochemistry and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenton Reaction in vivo and in vitro. Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of Desferrithiocin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desferrithiocin (DFT) is a potent, orally active iron chelator of microbial origin.[1][2] Its high affinity and specificity for Fe(III) have made it and its synthetic analogues promising candidates for the treatment of iron overload disorders, such as β-thalassemia.[3][4] However, the clinical development of DFT has been hampered by observations of nephrotoxicity.[5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the development of safer and more effective analogues. High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the quantitative determination of this compound and its metabolites in biological matrices.
These application notes provide a comprehensive overview and detailed protocols for the HPLC analysis of this compound and its key metabolites. The methodologies described are essential for pharmacokinetic studies, metabolism research, and the overall advancement of drug development programs centered on this class of iron chelators.
Metabolic Pathways of this compound
The metabolism of this compound and its analogues primarily involves Phase I and Phase II biotransformations. Early studies on synthetic analogues of this compound revealed that demethylation is a key metabolic pathway occurring in the liver.[1][6] Furthermore, glucuronidation of the hydroxyl group essential for iron chelation has been identified as a significant Phase II metabolic route for some iron chelators, which can lead to a reduction in their therapeutic efficacy by shortening the residence time of the active ligand.[2]
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Urine)
Effective sample preparation is critical for removing interfering substances and concentrating the analytes of interest.[6]
Materials:
-
Plasma or urine samples
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) solution (10% w/v)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
Protocol: Protein Precipitation (for Plasma)
-
To 100 µL of plasma, add 200 µL of cold acetonitrile or methanol to precipitate proteins.
-
Alternatively, for protein precipitation, add 50 µL of 10% TCA or PCA to 100 µL of plasma.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for HPLC analysis.
Protocol: Solid Phase Extraction (SPE) (for Plasma and Urine)
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated sample (e.g., diluted urine or protein-precipitated plasma supernatant) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute this compound and its metabolites with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the HPLC mobile phase for injection.
HPLC Method for Quantification
This proposed HPLC method is based on established principles for the analysis of iron chelators and their metabolites.[5][7][8]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 280 nm and 320 nm |
| Injection Vol. | 20 µL |
Rationale for Parameter Selection:
-
C18 Column: Provides good retention and separation for moderately polar to nonpolar compounds like this compound and its metabolites.
-
Acidified Mobile Phase: TFA is used as an ion-pairing agent to improve peak shape and resolution of the acidic analytes.
-
Gradient Elution: Necessary to separate the parent drug from its more polar metabolites within a reasonable run time.
-
UV Detection: this compound and its metabolites possess chromophores that allow for UV detection. Monitoring at multiple wavelengths can aid in peak identification and purity assessment.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, quantitative data for the HPLC analysis of this compound and its primary metabolites based on the principles of chromatography. Actual values must be determined experimentally.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound-Glucuronide | 5.2 | 15 | 50 |
| Demethylated this compound | 8.7 | 10 | 30 |
| This compound | 12.5 | 5 | 15 |
Note: Retention times are estimated and will vary based on the exact HPLC system and conditions. LOD and LOQ are estimates and require experimental validation.
Experimental Workflow Diagram
Conclusion
The provided application notes and protocols offer a robust framework for the HPLC analysis of this compound and its metabolites. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data, which is essential for advancing the understanding of this important class of iron chelators. The successful application of these techniques will support the development of new, safer, and more effective therapies for iron overload disorders. Further method development and validation will be necessary to adapt these protocols for specific research applications and regulatory submissions.
References
- 1. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of this compound and its derivatives on peripheral iron and striatal dopamine and 5-hydroxytryptamine metabolism in the ferrocene-loaded rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tridentate iron chelators: from this compound to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Partition-variant this compound analogues: organ targeting and increased iron clearance. | Semantic Scholar [semanticscholar.org]
- 7. Quantification of desferrioxamine, ferrioxamine and aluminoxamine by post-column derivatization high-performance liquid chromatography. Non-linear calibration resulting from second-order reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Oral Bioavailability of Desferrithiocin Analogues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the oral bioavailability of desferrithiocin (DFT) analogues.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of native this compound a concern?
While this compound (DFT) is an efficient, orally active iron chelator, its clinical development has been hampered by severe nephrotoxicity.[1][2] This toxicity necessitates the development of analogues that retain oral activity but exhibit a significantly improved safety profile.
Q2: What is the primary strategy for improving the therapeutic potential of DFT?
The principal strategy involves extensive structure-activity relationship (SAR) studies to create DFT analogues.[3] The goal is to reengineer the pharmacophore to mitigate toxicity while preserving or enhancing its iron clearing efficiency (ICE) and oral bioavailability.[4] Key modifications have included removing the pyridine nitrogen to create desazathis compound (DADFT) and introducing hydroxyl or polyether groups to the aromatic ring.[1]
Q3: What is the relationship between lipophilicity and the efficacy of DFT analogues?
There is a well-established correlation between the lipophilicity of a DFT analogue, often measured as its partition coefficient (log Papp), and its iron clearing efficiency (ICE).[5][6] Within a specific structural family, more lipophilic chelators tend to exhibit better ICE.[7] However, this increased lipophilicity is often associated with greater toxicity, creating a critical balance that must be optimized.[5]
Q4: What are "metabolically programmed" iron chelators?
This is a prodrug strategy aimed at resolving the conflict between lipophilicity, efficacy, and toxicity.[5] The concept involves designing a highly lipophilic and effective DFT analogue that is readily absorbed orally. Once absorbed, it is rapidly metabolized into a more hydrophilic and non-toxic counterpart, which is then responsible for iron chelation and excretion.[5]
Q5: Which animal models are standard for evaluating the oral efficacy of new DFT analogues?
The bile-duct-cannulated rat model is a commonly used initial screening tool to determine both biliary and urinary iron excretion, providing a measure of total iron output.[8][9] Ligands that demonstrate promising efficiency (e.g., >2%) in this rodent model are often advanced to studies in iron-overloaded primates for further evaluation of iron-clearing properties.[1][8]
Troubleshooting Guide
Issue 1: Low Iron Clearing Efficiency (ICE) with a new orally administered analogue.
-
Possible Cause 1: Poor Oral Absorption.
-
Troubleshooting Step: Assess the analogue's lipophilicity (log Papp). Insufficient lipophilicity can lead to poor absorption. Within a structural series, increasing lipophilicity often enhances ICE. For example, the 4'-methoxylation of a DADFT analogue increased its ICE from 1.1% to 6.6% in a rodent model when given orally.[7]
-
Action: Consider structural modifications to increase lipophilicity, such as adding polyether fragments or other lipophilic groups.[1] Be mindful that this may also increase toxicity.[5]
-
-
Possible Cause 2: Suboptimal Chelating Structure.
-
Troubleshooting Step: Verify that the core iron-binding pharmacophore remains intact. The aromatic hydroxyl and the thiazoline ring carboxyl group are essential for this compound's activity.[9] Altering the distance between the ligating centers can lead to a loss of efficacy.[4]
-
Action: Synthesize and test analogues where the core tridentate binding site is preserved. Ensure the stereochemistry at the C-4 carbon is optimal; an (S)-configuration is generally preferred.[4]
-
-
Possible Cause 3: Rapid Metabolism/Excretion.
-
Troubleshooting Step: Compare the efficacy of the analogue when administered orally (PO) versus subcutaneously (SC). A significantly higher efficacy with SC administration suggests poor oral bioavailability is the primary issue.[10][11] For example, some hydroxamate derivatives of (S)-desmethylthis compound (DMDFT) performed far better when given subcutaneously.[10]
-
Action: Investigate prodrug strategies. Esterification or other modifications can protect the active molecule from first-pass metabolism, allowing for absorption before conversion to the active form.
-
Issue 2: Analogue demonstrates good oral efficacy but unacceptable toxicity (e.g., nephrotoxicity).
-
Possible Cause 1: Excessive Lipophilicity.
-
Troubleshooting Step: As noted, high lipophilicity correlates with both high ICE and high toxicity.[5]
-
Action: Synthesize and evaluate analogues with reduced lipophilicity. A key success in this area was the introduction of a 4'-hydroxy group to DADFT analogues, which dramatically reduced toxicity while only moderately changing the ICE.[4]
-
-
Possible Cause 2: Inherent Structural Toxicity.
-
Troubleshooting Step: The original DFT molecule's toxicity is a known issue.[1][2] Certain structural features may be intrinsically toxic.
-
Action: Focus on major structural modifications that have been shown to reduce toxicity. The primary example is the removal of the pyridine nitrogen to form the desazathis compound (DADFT) scaffold, which has proven to be a much less toxic platform.[1]
-
Quantitative Data Summary
Table 1: Iron Clearing Efficiency (ICE) of Selected this compound Analogues
| Analogue/Compound | Modification | Animal Model | Administration Route | Iron Clearing Efficiency (%) | Reference |
| This compound (DFT) | Parent Compound | Rat | Oral (PO) | High, but nephrotoxic | [1] |
| Desazathis compound (DADFT) | Pyridine N removed | Rat | Oral (PO) | Orally active, less toxic | [1] |
| 4'-(HO)-DADMDFT | 4'-Hydroxy added to DADFT | Rat | Oral (PO) | 3-fold less effective than SC | [11] |
| 4'-(HO)-DADMDFT | 4'-Hydroxy added to DADFT | Rat | Subcutaneous (SC) | 3-fold more effective than PO | [11] |
| 4'-MeO-DADFT | 4'-Methoxy added to DADFT | Rat | Oral (PO) | 6.6 ± 2.8 | [7] |
| Unmodified DADFT | Pyridine N removed | Rat | Oral (PO) | 1.1 ± 0.8 | [7] |
| DMDFT Hydroxamate (cpd 3) | Hydroxamate derivative | Primate | Oral (PO) | Less effective than SC | [10] |
| DMDFT Hydroxamate (cpd 3) | Hydroxamate derivative | Primate | Subcutaneous (SC) | More effective than PO | [10] |
Experimental Protocols
Protocol 1: Evaluation of Iron Clearing Efficiency in the Bile-Duct-Cannulated Rat Model
This protocol is a standard method for assessing the efficacy of iron chelators.[8]
-
Animal Preparation:
-
Use male Sprague-Dawley rats (approx. 200-250g).
-
Anesthetize the animals.
-
Perform a midline laparotomy to expose the common bile duct.
-
Cannulate the bile duct with polyethylene tubing to allow for continuous bile collection.
-
Place a second cannula in the jugular vein for infusions, if necessary.
-
Close the incision and allow the animal to stabilize.
-
-
Chelator Administration:
-
Administer the this compound analogue either orally (PO) via gavage or subcutaneously (SC). The typical dose ranges from 30 to 150 µmol/kg.
-
For oral administration, the compound is often suspended in a vehicle like 0.5% carboxymethylcellulose.
-
-
Sample Collection:
-
Collect bile in pre-weighed tubes at regular intervals (e.g., every 2 hours) for a total of 24-48 hours.
-
Collect urine at the same intervals.
-
Record the volume/weight of each sample.
-
-
Iron Analysis:
-
Digest the bile and urine samples (e.g., with nitric acid).
-
Determine the iron concentration in each sample using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Calculation of Iron Clearing Efficiency (ICE):
-
Calculate the total amount of iron excreted in bile and urine above baseline levels following chelator administration.
-
Express this value as a percentage of the total administered dose of the chelator (assuming a 2:1 ligand-to-iron complex for tridentate chelators).
-
ICE (%) = [(Total µmol of Fe excreted) / (Total µmol of chelator administered / 2)] * 100
-
Visualizations
Caption: Workflow for development and evaluation of DFT analogues.
References
- 1. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships among desazathis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolically Programmed Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Impact of the 3,6,9-Trioxadecyloxy Group on Desazathis compound Analogue Iron Clearance and Organ Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desazadesmethylthis compound analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound and its synthetic analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound analogue based hexacoordinate iron(III) chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing nephrotoxicity of desferrithiocin derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with desferrithiocin (DFT) derivatives, focusing on mitigating nephrotoxicity while maintaining iron chelation efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is the parent compound, this compound (DFT), not used clinically?
A1: this compound (DFT) is a highly efficient and orally active iron chelator.[1][2] However, its clinical development was halted due to severe nephrotoxicity, specifically causing damage to the proximal tubules of the kidneys.[1][3][4] This toxicity was observed in animal models and led to the termination of clinical trials.[3]
Q2: What is the primary mechanism behind DFT-induced nephrotoxicity?
A2: While the exact mechanism remains under investigation, studies suggest a strong correlation between the lipophilicity of DFT analogues, their iron-clearing efficiency (ICE), and their toxicity profile.[3][5] More lipophilic compounds tend to have better iron-clearing efficiency but are also associated with increased toxicity.[3] The toxicity is characterized by vacuolar changes, degeneration, and necrosis of the proximal tubules.[1]
Q3: What are the main strategies to reduce the nephrotoxicity of DFT derivatives?
A3: Structure-activity relationship (SAR) studies have identified two key modifications to the DFT scaffold that significantly reduce renal toxicity:[1][2][6]
-
Removal of the Pyridine Nitrogen: This creates the desazathis compound (DADFT) scaffold, which has been shown to be less toxic.[1][2]
-
Introduction of Hydrophilic Groups: Adding hydroxyl (-OH) groups or polyether fragments to the aromatic ring increases the hydrophilicity of the molecule, which has been shown to virtually eliminate nephrotoxicity in rodent models.[1][3][7]
Q4: How do structural modifications impact the iron-clearing efficiency (ICE) of DFT derivatives?
A4: Structural modifications can have a variable impact on ICE. For instance, the removal of the pyridine nitrogen to yield DADFT has been shown to increase ICE in some cases.[1] The addition of hydroxyl groups or polyether chains can also modulate ICE, and the relationship between lipophilicity and ICE often follows an inverse parabolic trend, indicating an optimal lipophilicity for maximum efficacy.[3][5]
Troubleshooting Guides
Problem 1: High in vivo toxicity observed with a new DFT analogue.
-
Possible Cause 1: High Lipophilicity. The compound may be too lipophilic, leading to increased renal toxicity.[3]
-
Possible Cause 2: Dosing Regimen. The dosing schedule can significantly impact toxicity. Twice-daily (b.i.d.) dosing has been shown to cause more severe proximal tubule damage compared to once-daily (s.i.d.) administration of the same total daily dose.[3][7]
-
Troubleshooting Step: Evaluate a once-daily dosing regimen in your animal model.[3]
-
-
Possible Cause 3: Intrinsic Toxicity of the Ferric Complex. The iron complex of the chelator (ferrithiocin) can be cytotoxic.[8]
-
Troubleshooting Step: Assess the in vitro cytotoxicity of both the free ligand and its iron complex on renal cell lines.[8]
-
Problem 2: Poor iron-clearing efficiency (ICE) in primate models compared to rodent models.
-
Possible Cause 1: Differences in Gastrointestinal (GI) Absorption. The bioavailability of the compound may differ between species.
-
Possible Cause 2: Plasma Protein Binding. Differences in plasma protein binding between species can affect the concentration of free, active chelator.[1]
-
Troubleshooting Step: Perform in vitro plasma protein binding assays using plasma from both rodents and primates to determine if there are significant species-specific differences.[1]
-
Data Presentation
Table 1: Iron-Clearing Efficiency (ICE) and Toxicity of Selected this compound Derivatives
| Compound | Modification | ICE (%) in Rodents (oral) | ICE (%) in Primates (oral) | Nephrotoxicity in Rodents | Reference |
| This compound (DFT) | Parent Compound | - | 16.1 ± 8.5 | Severe | [1] |
| Desazathis compound (DADFT) | Removal of Pyridine N | - | 21.5 ± 12 | Less toxic than DFT | [1] |
| Deferitrin | DADFT + 4'-OH | - | 16.8 ± 7.2 | Moderate, dose-dependent | [1][3] |
| Polyether Analogue 1 | DADFT + 4'-(3,6,9-trioxadecyloxy) | 5.5 ± 1.9 | 25.4 ± 7.4 | Virtually eliminated | [3][7] |
| Polyether Analogue 2 | DADFT + 3'-(3,6,9-trioxadecyloxy) | 10.6 ± 4.4 | - | No nephrotoxicity | [3] |
Experimental Protocols
1. Assessment of Iron-Clearing Efficiency (ICE) in Rodents (Bile Duct-Cannulated Model)
-
Objective: To determine the amount of iron mobilized and excreted in the bile and urine following oral administration of a DFT derivative.
-
Methodology:
-
Use non-iron-overloaded, bile duct-cannulated rats.
-
Administer a single oral dose of the chelator (e.g., 300 μmol/kg) by gavage.[3]
-
Collect bile and urine samples at regular intervals (e.g., every 3 hours) for 24 hours.[3]
-
Measure the iron content in the collected samples using atomic absorption spectroscopy.[3]
-
Calculate the ICE as the percentage of the theoretically chelatable iron that is excreted.[9]
-
2. In Vivo Nephrotoxicity Assessment in Rodents
-
Objective: To evaluate the potential for a DFT derivative to cause kidney damage.
-
Methodology:
-
Administer the compound orally to rats with normal iron stores for a predetermined period (e.g., 7-10 days).[1][3]
-
Include different dosing regimens, such as once-daily (s.i.d.) and twice-daily (b.i.d.).[3]
-
Monitor the animals for clinical signs of toxicity.
-
At the end of the study, collect urine for the analysis of kidney injury biomarkers such as Kidney Injury Molecule-1 (Kim-1).[1][10]
-
Harvest the kidneys for histopathological examination, focusing on the morphology of the proximal tubules.[1][7]
-
3. Determination of Octanol-Water Partition Coefficient (logPapp)
-
Objective: To measure the lipophilicity of a DFT derivative.
-
Methodology:
-
Use a "shake flask" direct method.[3]
-
Prepare a solution of the compound in a buffered aqueous phase (e.g., TRIS buffer, pH 7.4).
-
Add an equal volume of n-octanol.
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Separate the two phases and measure the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate logPapp as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]
-
Visualizations
Caption: Structural modifications to reduce DFT nephrotoxicity.
Caption: Troubleshooting workflow for high in vivo toxicity.
References
- 1. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Analogues and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of tridentate iron chelators: from this compound to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound analogues and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Substituent Effects on this compound and this compound Analogue Iron-Clearing and Toxicity Profiles - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. Design, Synthesis, and Testing of Non-Nephrotoxic Desazathis compound Polyether Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desferrithiocin-Based Iron Chelator Studies in Rats
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing desferrithiocin (DFT) and its analogues in rat models, with a specific focus on mitigating renal toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of serum creatinine and BUN in treated rats. | This is a primary indicator of this compound-induced nephrotoxicity. The parent compound, DFT, is known to be severely nephrotoxic.[1] | Structural Modification: Consider using a less toxic analogue. Structure-activity relationship (SAR) studies have shown that removing the aromatic nitrogen to create desazathis compound (DADFT) or introducing a hydroxyl group or a polyether fragment onto the aromatic ring can significantly reduce renal toxicity while maintaining oral activity as an iron chelator.[1] Specifically, replacing the 4'-(HO) group with a 3,6,9-trioxadecyloxy group has been shown to ameliorate renal toxicity.[2][3] Dosing Regimen: Re-evaluate the dosing. Toxicity can be dose-dependent. Some studies have utilized doses around 384 µmol/kg/day for 10 days or twice-daily dosing of 237 µmol/kg for 7 days to evaluate toxicity.[4] |
| Elevated urinary Kidney Injury Molecule-1 (Kim-1). | Kim-1 is an early biomarker for acute kidney toxicity.[2][3] Elevated levels indicate early-stage renal damage. | Switch to a Safer Analogue: The DFT analogue (S)-4,5-dihydro-2-[2-hydroxy-4-(polyether)phenyl]-4-methyl-4-thiazole-carboxylic acid (ligand 3 in some studies) has been shown to have a minimal impact on urinary Kim-1 excretion in rats, indicating a lack of nephrotoxicity.[2][3] Monitor Closely: If continuing with a potentially toxic analogue, use Kim-1 as a sensitive marker to detect toxicity early and adjust the experimental parameters accordingly. |
| Low Iron Clearing Efficiency (ICE). | The Iron Clearing Efficiency (ICE) can be influenced by the specific analogue used and the dosing regimen. | Analogue Selection: The ICE of DFT analogues can vary significantly. For instance, some polyether analogues of DADFT have demonstrated remarkably efficient iron clearing properties.[1] Dose Optimization: The ICE of some analogues can be saturable. For example, the ICE for certain compounds increased as the dose was decreased from 300 to 50 μmol/kg.[2] It may be necessary to perform a dose-response study to find the optimal dose for iron chelation without inducing toxicity. |
| Unexpected mortality in experimental animals. | This could be due to severe, acute toxicity from the administered compound. | Immediate Cessation and Review: Halt the experiment and conduct a thorough review of the protocol, including the compound used, dosage, and administration route. Histopathology: If possible, perform histopathological analysis of the kidneys and other organs to determine the cause of death. Mild damage to the proximal tubules has been observed with some DFT analogues.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced renal toxicity?
A1: While the precise molecular pathway is complex, evidence suggests that the toxicity of this compound (DFT) and its analogues is related to the properties of the iron-chelator complex (ferrithiocin).[5] The lipophilicity of the compound and its iron-clearing efficiency (ICE) appear to have a complex, parabolic relationship with toxicity, suggesting that toxicity is not simply related to how well it removes iron or its fat-solubility alone.[6][7] It has been proposed that the 2:1 stoichiometry of the iron complex could allow for access by biological reductants, potentially leading to the production of reactive oxygen species and subsequent oxidative damage.[8]
Q2: Are there any proven strategies to eliminate the nephrotoxicity of this compound?
A2: Yes, significant progress has been made in re-engineering the DFT molecule to mitigate its renal toxicity. The most successful strategies involve:
-
Creating Desazathis compound (DADFT): Removal of the aromatic nitrogen from DFT to form DADFT results in a much less toxic iron chelator.[1]
-
Introducing Polyether Fragments: The addition of polyether side chains, such as a 3,6,9-trioxadecyloxy group, to the DADFT pharmacophore has been shown to produce highly efficient, orally active iron chelators with significantly reduced or no renal toxicity in rat models.[1][2][3]
Q3: How should I assess renal toxicity in my rat model when using this compound analogues?
A3: A comprehensive assessment of renal toxicity should include a combination of biochemical and histological evaluations:
-
Serum Biomarkers: Measure serum creatinine and blood urea nitrogen (BUN) levels. Significant increases in these markers are indicative of kidney damage.[1]
-
Urinary Biomarkers: Monitor urinary excretion of Kidney Injury Molecule-1 (Kim-1), which is a sensitive and early biomarker for acute kidney injury.[2][3]
-
Histopathology: At the end of the study, perform a histopathological examination of the kidneys to look for any structural damage, such as injury to the proximal tubules.[4]
Q4: What are the standard animal models and dosing regimens for studying this compound toxicity and efficacy?
A4: Sprague-Dawley rats are commonly used for these studies.[2][6] Dosing is typically administered orally (p.o.) via gavage.[4]
-
Toxicity Studies: Dosing regimens to evaluate toxicity have included once-daily administration of 384 µmol/kg/day for 10 days or twice-daily dosing of 237 µmol/kg for 7 days.[4] A 28-day toxicity assessment has also been performed with doses ranging from 56.9 to 170.7 µmol/kg/day.[2]
-
Efficacy (Iron Clearing) Studies: Iron clearing efficiency (ICE) is often evaluated in non-iron-overloaded, bile duct-cannulated rats to measure iron excretion in the bile and urine.[8] Doses for these studies can range from 50 to 300 µmol/kg.[2]
Quantitative Data Summary
Table 1: Iron Clearing Efficiency (ICE) of this compound Analogues in Rats
| Compound | Dose (µmol/kg, p.o.) | Iron Clearing Efficiency (ICE) (%) | Reference |
| Analogue 4 | 300 | 5.5 ± 1.9 | [2] |
| Analogue 4 | 50 | 21.7 ± 3.5 | [2] |
| Analogue 9 | 300 | 10.6 ± 4.4 | [2] |
| Analogue 9 | 50 | 20.7 ± 4.4 | [2] |
| Analogue 3 | 300 | 26.7 ± 4.7 | [2] |
| Analogue 3 | 50 | 22.8 ± 5.9 | [2] |
Experimental Protocols
Protocol 1: Assessment of Renal Toxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (300-350 g).[2]
-
Housing: House rats individually in metabolic cages to allow for the collection of urine.[8]
-
Drug Administration: Administer the this compound analogue orally (p.o.) once or twice daily at the desired dosage for the specified duration (e.g., 7, 10, or 28 days).[2][4] The drug can be formulated as a monosodium salt or a suspension in water.[2]
-
Sample Collection:
-
Tissue Collection: Euthanize the animals and collect the kidneys for histopathological analysis.[4]
-
Analysis:
-
Analyze urine for Kim-1 levels using an appropriate assay.
-
Analyze serum for creatinine and BUN levels.
-
Process kidney tissue for histopathology to assess for any morphological changes.
-
Protocol 2: Evaluation of Iron Clearing Efficiency (ICE) in Bile Duct-Cannulated Rats
-
Animal Model: Non-iron-overloaded rats with cannulated bile ducts.[8]
-
Housing: House rats in metabolic cages that allow for the separate collection of bile and urine.[8]
-
Drug Administration: Administer a single oral dose of the this compound analogue.[2]
-
Sample Collection:
-
Analysis:
-
Measure the iron content in the collected bile and urine samples.
-
Calculate the total ligand-induced iron excretion by subtracting the baseline iron excretion of control animals.
-
Calculate the Iron Clearing Efficiency (ICE) using the formula: ICE (%) = (Ligand-induced iron excretion / Theoretical iron excretion) x 100.[2] Note: For a tridentate chelator like this compound that forms a 2:1 complex with Fe(III), two millimoles of the chelator are required for the theoretical excretion of one milligram-atom of iron.[2]
-
Visualizations
Caption: Experimental workflow for assessing this compound analogue toxicity and efficacy in rats.
Caption: Postulated pathway of this compound-induced renal toxicity.
References
- 1. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Testing of Non-Nephrotoxic Desazathis compound Polyether Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound analogues and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Iron Clearing Efficiency of Desferrithiocin Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with desferrithiocin (DFT) and its analogues. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for enhancing the iron clearing efficiency of this compound?
A1: The primary strategy involves synthesizing analogues of this compound with modified chemical structures. Research has shown that strategic modifications can improve the Iron Clearing Efficiency (ICE), a measure of the amount of iron excreted in response to a chelator, while also addressing the nephrotoxicity associated with the parent compound.[1][2][3][4][5] Key modifications include:
-
Removal of the aromatic nitrogen: This creates desazathis compound (DADFT), which has been shown to be less toxic.[1]
-
Introduction of a hydroxyl group or a polyether fragment: Adding these groups to the aromatic ring can significantly reduce renal toxicity and, in some cases, improve iron clearing properties.[1][2]
-
Alteration of the thiazoline ring and introduction of various functional groups: Modifications such as adding hydroxy, carboxy, or methoxy groups to the aromatic ring have been explored to optimize both efficacy and safety.
Q2: What is "Iron Clearing Efficiency" (ICE) and how is it calculated?
A2: Iron Clearing Efficiency (ICE) is a percentage that quantifies the effectiveness of a chelator in promoting iron excretion. It is calculated using the following formula:
ICE (%) = (Ligand-induced iron excretion / Theoretical maximum iron excretion) x 100[1][2]
The theoretical maximum iron excretion is based on the stoichiometry of the ligand-iron complex. For tridentate chelators like this compound and its analogues, which form a 2:1 complex with Fe(III), two moles of the ligand are required to chelate one mole of iron.[2]
Q3: What are the main challenges when working with this compound and its analogues?
A3: The primary challenge is managing the inherent nephrotoxicity of the parent compound, this compound.[1][2][6] While many analogues have been developed to mitigate this, careful monitoring for kidney damage is crucial in preclinical studies. Other challenges include ensuring the stability of the compounds in solution, optimizing oral bioavailability, and preventing interference with downstream assays.
Q4: How does this compound and its analogues remove iron from the body?
A4: this compound is a tridentate chelator, meaning it uses three functional groups to bind to a single iron(III) ion.[4] It forms a stable 2:1 complex with iron, which is then excreted from the body, primarily through the bile and urine.[1][7] The effectiveness of this process is influenced by the compound's absorption, distribution, and metabolism.
Q5: What is the significance of the Fenton reaction in the context of iron overload?
A5: The Fenton reaction is a critical process in iron-induced toxicity. In the presence of excess "free" or loosely bound iron (Fe²⁺), hydrogen peroxide is converted into the highly reactive and damaging hydroxyl radical (•OH). This radical can then damage cellular components like DNA, lipids, and proteins.[2] Effective iron chelators can help prevent this by binding the free iron and rendering it unable to participate in the Fenton reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound and its analogues.
In Vitro Cellular Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell viability assays | Edge effects in multi-well plates. | Fill the outer wells with sterile media or water and do not use them for experimental samples.[8] |
| Cell health and passage number. | Use healthy, exponentially growing cells and maintain a consistent passage number across experiments.[8] | |
| Compound precipitation. | Ensure the compound is fully dissolved in the vehicle and that the final concentration in the media does not exceed its solubility. | |
| High background in colorimetric/fluorometric assays | Interference from phenol red in the media. | Use phenol red-free media for the duration of the assay.[8] |
| The compound itself is colored or fluorescent. | Run a compound-only control (no cells) to quantify its intrinsic absorbance/fluorescence and subtract this from the experimental values.[8] | |
| Low signal in iron chelation assays (e.g., calcein assay) | Insufficient intracellular iron loading. | Optimize the concentration and incubation time of the iron source (e.g., ferric ammonium citrate). |
| Chelator is not cell-permeable. | Verify the lipophilicity of the analogue. Highly polar compounds may have poor membrane permeability. | |
| Incorrect assay timing. | Optimize the incubation time with the chelator to allow for sufficient iron removal. |
In Vivo Animal Studies
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in iron excretion data | Incomplete collection of urine and feces. | Use metabolic cages designed for the precise and separate collection of urine and feces.[7] |
| Animal stress affecting physiological functions. | Acclimatize animals to the housing and experimental procedures before starting the study. | |
| Signs of nephrotoxicity (e.g., weight loss, lethargy) | The chelator analogue is toxic at the administered dose. | Reduce the dose or consider a different analogue with a better safety profile. Monitor renal function markers (BUN, creatinine, KIM-1).[2] |
| Low oral bioavailability | Poor absorption from the GI tract. | Modify the formulation (e.g., use of a suitable vehicle). Consider subcutaneous administration for initial efficacy studies.[6] |
| First-pass metabolism. | Analyze plasma for metabolites to understand the compound's metabolic fate. |
Analytical Measurements
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent peaks in HPLC analysis | Compound degradation in solution. | Prepare fresh solutions daily and protect them from light if they are light-sensitive. Assess compound stability under different storage conditions. |
| Mobile phase issues (e.g., incorrect composition, dissolved gas). | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Difficulty in measuring low iron concentrations in biological samples | Insufficient assay sensitivity. | Use a highly sensitive method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace iron analysis.[9] |
| Matrix effects from the biological sample. | Prepare standards in a similar matrix to the samples to account for interference. |
Data Presentation
Table 1: Iron Clearing Efficiency (ICE) of Selected this compound Analogues
| Compound | Animal Model | Administration Route | Dose (µmol/kg) | ICE (%) | Reference |
| This compound (DFT) | Rat | Oral | 300 | <2 | [10] |
| Analogue 1 (Deferitrin) | Rat | Oral | 150 | 1.1 ± 0.8 | [2] |
| Analogue 3 | Rat | Oral | 50 | 26.7 ± 4.7 | [2] |
| Analogue 4 | Rat | Oral | 150 | 5.5 ± 1.9 | [2] |
| Analogue 9 | Primate | Oral | 75 | - | [2] |
Note: This table presents a selection of available data. Researchers should refer to the cited literature for detailed experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Assessment of Iron Clearing Efficiency in Rodents
Objective: To determine the Iron Clearing Efficiency (ICE) of a this compound analogue in an iron-overloaded rodent model.
Materials:
-
This compound analogue
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Iron-rich diet for induction of iron overload
-
Metabolic cages for individual housing and collection of urine and feces
-
Reagents for iron quantification in urine and feces (e.g., acid digestion, colorimetric assay, or ICP-MS)
Procedure:
-
Induction of Iron Overload: House rodents (e.g., Sprague-Dawley rats) and provide an iron-enriched diet for a specified period (e.g., several weeks) to induce a state of iron overload.
-
Acclimatization: A week prior to the experiment, transfer the animals to metabolic cages to acclimatize them to the new environment.
-
Baseline Collection: For 3-4 days before administering the chelator, collect daily urine and feces to establish baseline iron excretion levels.
-
Compound Administration: Prepare the this compound analogue in the chosen vehicle at the desired concentration. Administer a single oral dose to the animals.
-
Post-Dose Collection: Collect urine and feces for 48-72 hours after compound administration.
-
Sample Processing:
-
Urine: Acidify the collected urine and store it at -20°C until analysis.
-
Feces: Dry the fecal samples to a constant weight, then homogenize.
-
-
Iron Quantification: Determine the iron content in the urine and fecal homogenates using a validated method such as acid digestion followed by a colorimetric assay or ICP-MS.[9]
-
Calculation of ICE:
-
Calculate the total ligand-induced iron excretion by subtracting the baseline iron excretion from the post-dose excretion.
-
Calculate the theoretical maximum iron excretion based on the administered dose and the 2:1 ligand-to-iron binding ratio.
-
Use the formula provided in the FAQs to calculate the ICE percentage.
-
Protocol 2: Assessment of In Vitro Nephrotoxicity
Objective: To evaluate the potential nephrotoxicity of a this compound analogue using a kidney cell line.
Materials:
-
Human kidney cell line (e.g., HK-2)
-
Cell culture medium and supplements
-
This compound analogue and a vehicle control (e.g., DMSO)
-
Reagents for assessing cell viability (e.g., MTT, LDH assay kits)
-
Reagents for measuring kidney injury biomarkers (e.g., KIM-1 ELISA kit)
Procedure:
-
Cell Culture: Culture HK-2 cells in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogue in cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assessment of Cytotoxicity:
-
LDH Assay: Collect the cell culture supernatant to measure the release of lactate dehydrogenase (LDH), an indicator of membrane damage.
-
MTT Assay: Add MTT reagent to the cells and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance to determine cell viability.
-
-
Measurement of Kidney Injury Biomarkers:
-
Collect the cell culture supernatant and use an ELISA kit to quantify the concentration of kidney injury molecule-1 (KIM-1).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity or viability relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity.
-
Compare the levels of KIM-1 in treated versus control cells.
-
Visualizations
Caption: Strategies to improve this compound's therapeutic profile.
Caption: Overview of iron metabolism and the action of DFT analogues.
Caption: Workflow for evaluating new this compound analogues.
References
- 1. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogues and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of tridentate iron chelators: from this compound to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of iron absorption in mice by ICP-MS measurements of (57)Fe levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Testing of Non-Nephrotoxic Desazathis compound Polyether Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing GI Toxicity of Desferrithiocin Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the gastrointestinal (GI) toxicity associated with desferrithiocin (DFT) analogues. While the parent compound, this compound, is primarily associated with nephrotoxicity, certain structural modifications aimed at reducing kidney damage have led to the emergence of GI toxicity as a significant concern.[1][2] This guide offers insights into the potential mechanisms, experimental evaluation, and troubleshooting of these adverse effects.
Frequently Asked Questions (FAQs)
Q1: My this compound analogue, designed to be non-nephrotoxic, is causing GI issues in my animal studies. Why is this happening?
A1: Structure-activity relationship (SAR) studies have shown that modifications to the this compound scaffold can shift the toxicity profile from renal to gastrointestinal.[1] Specifically, the removal of the aromatic nitrogen to create desazathis compound (DADFT) analogues has been linked to the emergence of "serious gastrointestinal problems".[1] This GI toxicity is often correlated with the lipophilicity of the analogue; increased lipophilicity can alter the drug's distribution and interaction with the GI tract.[1]
Q2: What are the typical signs of GI toxicity observed with this compound analogues in animal models?
A2: In rodent models, administration of GI-toxic this compound analogues has led to observable signs such as a bloated and hemorrhagic stomach.[2] More generally, signs of GI toxicity in preclinical studies can include diarrhea, weight loss, changes in food consumption, and abnormal posture indicating abdominal pain. Histopathological examination may reveal inflammation, ulceration, necrosis, and other structural damage to the stomach and intestines.
Q3: What are the suspected cellular mechanisms behind the GI toxicity of these analogues?
A3: While direct mechanistic studies on DFT analogue-induced GI toxicity are limited, the leading hypotheses are based on the known effects of iron chelators and iron overload. The primary suspected mechanisms include:
-
Mitochondrial Dysfunction: Iron is crucial for the function of mitochondrial electron transport chain complexes.[3] Iron chelators can disrupt mitochondrial iron homeostasis, leading to impaired respiration, reduced ATP production, and loss of mitochondrial membrane potential.[3]
-
Oxidative Stress: The GI tract is particularly susceptible to oxidative stress.[4][5][6] Iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1] While chelators are designed to prevent this, their interaction with intracellular iron pools can sometimes paradoxically promote redox cycling and the generation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.[7]
-
Ferroptosis: This is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[8][9] Given that the mechanism involves iron and oxidative stress, it is a highly plausible pathway for the GI toxicity of iron chelators.[10][11][12] Key regulators of ferroptosis, such as glutathione peroxidase 4 (GPX4), are critical in protecting the gut from this type of damage.[8]
Q4: Are there in vitro models that can predict the GI toxicity of my this compound analogues before moving to in vivo studies?
A4: Yes, several in vitro models can provide early indications of GI toxicity. These include:
-
Caco-2 Cell Monolayers: These cells, derived from human colorectal adenocarcinoma, form a polarized monolayer that mimics the intestinal barrier. They are widely used to assess drug permeability and toxicity. Early indicators of toxicity in this model include a drop in transepithelial electrical resistance (TEER), indicating a loss of barrier integrity.[13][14]
-
3D Intestinal Organoids: These are more advanced models derived from intestinal stem cells that self-organize into structures resembling the native gut epithelium. They offer a more physiologically relevant system for toxicity testing.[15]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of GI toxicity for this compound analogues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in GI toxicity findings between animals in the same dose group. | 1. Inconsistent drug formulation or administration (e.g., gavage technique).2. Differences in gut microbiome among animals.3. Underlying subclinical health issues in some animals.4. Animal stress affecting GI physiology. | 1. Ensure consistent and validated formulation and administration techniques. Use experienced technicians.2. Consider co-housing animals to normalize gut microbiota or using animals from a source with a highly controlled health status.3. Perform thorough health checks before study initiation.4. Acclimatize animals properly and minimize handling stress. |
| Unexpected animal mortality at doses predicted to be safe by in vitro models. | 1. Poor correlation between in vitro and in vivo systems.2. High systemic exposure due to unexpected pharmacokinetics (e.g., poor metabolism).3. Off-target effects not captured by the in vitro assay. | 1. Re-evaluate the in vitro model's limitations. Consider using more complex models like intestinal organoids.2. Conduct pharmacokinetic (PK) studies at lower, non-toxic doses to understand exposure levels.3. Perform a thorough literature review for the compound class and consider broader safety pharmacology assessments.[16][17] |
| Difficulty distinguishing between direct drug toxicity and secondary effects of iron chelation. | 1. The analogue may be too efficient at stripping essential iron from intestinal cells, leading to dysfunction.2. The observed toxicity could be a result of the iron-chelator complex itself. | 1. Correlate the onset of toxicity with measurements of iron-related biomarkers in GI tissue.2. Test the toxicity of the pre-formed iron-analogue complex in vitro to assess its direct cellular effects. |
| Histopathology shows GI damage, but biochemical markers of toxicity (e.g., in serum) are not elevated. | 1. GI damage is localized and not severe enough to cause systemic biomarker changes.2. The wrong biomarkers are being measured.3. Timing of sample collection missed the peak of biomarker elevation. | 1. Rely on histopathology as the primary endpoint. Consider using a semi-quantitative scoring system for GI lesions.2. Investigate more specific GI-related biomarkers (e.g., markers of intestinal inflammation or damage in tissue homogenates).3. Conduct a time-course study to identify the optimal time point for biomarker analysis post-dosing. |
Quantitative Data Summary
The following tables summarize key data related to the toxicity and efficacy of select this compound analogues. Direct comparative data on GI toxicity is sparse in the literature; therefore, toxicity is often described qualitatively.
Table 1: Toxicity and Efficacy of Key this compound Analogues
| Compound | Structure | Primary Toxicity Profile | Iron Clearing Efficiency (ICE) in Rodents (%) | Lipophilicity (logPapp) | Reference(s) |
| This compound (DFT) | (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid | Severe Nephrotoxicity | 5.5 ± 3.2 | - | [1] |
| Desazathis compound (DADFT) | (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid | Serious GI Toxicity | 2.7 ± 0.5 | - | [1] |
| (S)-4′-(HO)-DADFT (Deferitrin) | (S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid | Reduced toxicity, but nephrotoxicity observed at higher doses in clinical trials. | 1.1 ± 0.8 | -1.05 | [1][18] |
| 4'-Butoxy-DADFT analogue | (S)-2-(2-hydroxy-4-butoxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid | Toxic in rodents (2 of 5 died or were sacrificed) | - | - | [18] |
| 5'-Butoxy-DADFT analogue | (S)-2-(2-hydroxy-5-butoxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid | Toxic in rodents (2 of 5 died or were sacrificed) | - | - | [18] |
Note: ICE values can vary based on the specific experimental conditions (e.g., dose, animal model).
Key Experimental Protocols
In Vivo Rodent Model for GI Toxicity Assessment
Objective: To evaluate the potential gastrointestinal toxicity of a this compound analogue following oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups: A minimum of 3 dose groups (low, medium, high) of the test analogue, a vehicle control group, and potentially a positive control group (e.g., a compound with known GI toxicity like indomethacin). (n=5-10 animals per group).
-
Administration: The test compound is administered once daily via oral gavage for a predetermined period (e.g., 7 or 14 days).
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in behavior, posture, activity, and presence of diarrhea. Body weight and food consumption are recorded daily.
-
Termination and Sample Collection: At the end of the study, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. The gastrointestinal tract (stomach, duodenum, jejunum, ileum, cecum, colon) is carefully excised.
-
Macroscopic Examination: The GI tract is examined for any gross abnormalities, such as bloating, hemorrhage, ulceration, or changes in color.
-
Histopathology: Sections of each GI segment are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the tissues for any pathological changes.
-
Scoring: A semi-quantitative scoring system can be used to grade the severity of lesions (e.g., inflammation, epithelial damage, necrosis) in different GI segments.[19]
In Vitro Caco-2 Barrier Integrity Assay
Objective: To assess the potential of a this compound analogue to disrupt intestinal barrier integrity in vitro.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a tight monolayer.
-
TEER Measurement: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A stable, high TEER value indicates a well-formed barrier.
-
Compound Treatment: The test analogue is added to the apical (luminal) side of the Transwell® insert at various concentrations. A vehicle control is also included.
-
Time-Course Monitoring: TEER is measured at multiple time points following compound addition (e.g., 2, 4, 8, 24, 48 hours).
-
Data Analysis: A significant, concentration-dependent decrease in TEER compared to the vehicle control indicates a disruption of the intestinal barrier and potential for GI toxicity.[14]
-
Optional Endpoints: Post-exposure, cell viability can be assessed using assays like MTT or LDH release to distinguish between direct cytotoxicity and non-cytotoxic barrier function disruption.
Visualizations
Caption: Workflow for assessing GI toxicity of this compound analogues.
Caption: Hypothesized signaling pathway for DFT analogue-induced GI toxicity.
References
- 1. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of the iron-clearing properties of this compound analogues with desferrioxamine B in a Cebus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron Supply via NCOA4-Mediated Ferritin Degradation Maintains Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oxidative Stress and Nervous Distress Connection in Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress and Neural Dysfunction in Gastrointestinal Diseases: Can Stem Cells Offer a Solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis: A Double-Edged Sword in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroptosis as a therapeutic target for inflammation-related intestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ferroptosis in Gastrointestinal Diseases: A New Frontier in Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Game-Changer in Predicting Drug-Induced Gastrointestinal Toxicity [pharma-industry-review.com]
- 14. Predicting GI Toxicity in vitro | Mattek - Part of Sartorius [mattek.com]
- 15. Toxicity grading systems. A comparison between the WHO scoring system and the Common Toxicity Criteria when used for nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. fda.gov [fda.gov]
- 18. This compound Analogues and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systems Pharmacology Model of Gastrointestinal Damage Predicts Species Differences and Optimizes Clinical Dosing Schedules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desferrithiocin Synthesis Protocols
Welcome to the technical support center for the synthesis of desferrithiocin and its analogues. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems that may arise during the synthesis of this compound.
1. What are the essential starting materials for this compound synthesis?
The synthesis of this compound is fundamentally a condensation reaction between two key building blocks:
-
An aromatic precursor: For this compound itself, this is 3-hydroxy-2-cyanopyridine . For synthetic analogues, this can be a variety of substituted benzonitriles or other heterocyclic nitriles.
-
A cysteine derivative: Specifically, (S)-α-methyl cysteine is required to obtain the natural stereochemistry of this compound.
2. I am having trouble with the thiazoline ring formation. What are the common causes and solutions?
The formation of the 4,5-dihydro-4-methyl-4-thiazolecarboxylic acid core is a critical step and can be prone to issues.
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield of Thiazoline Product | Incorrect pH: The reaction is sensitive to pH. A pH that is too low will protonate the amine of the cysteine, reducing its nucleophilicity. A pH that is too high can lead to side reactions. | Optimize the reaction pH. A slightly acidic to neutral pH (around 6.0-7.0) is often optimal. Use a phosphate buffer to maintain a stable pH throughout the reaction.[1] |
| Oxidation of Cysteine: The thiol group of cysteine is susceptible to oxidation, which prevents cyclization. | Degas all solvents and reagents thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation. | |
| Suboptimal Temperature: The reaction rate is dependent on temperature. | A temperature of around 70°C is commonly used for this condensation.[2] Lower temperatures may lead to slow reaction times, while excessively high temperatures could promote side reactions or degradation. | |
| Formation of Side Products | Epimerization: The stereocenter at the C4 position of the thiazoline ring can be susceptible to racemization under harsh conditions. | Use mild reaction conditions. Avoid strong bases and excessively high temperatures. The use of certain catalysts, like molybdenum(VI), has been shown to minimize epimerization.[2] |
| Decomposition of Starting Materials or Product: The reactants or the final product may be unstable under the reaction conditions. | Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to heat. | |
| Difficulty in Isolating the Product | Poor Precipitation or Extraction: The product may not readily precipitate from the reaction mixture, or it may be difficult to extract efficiently. | After acidification of the reaction mixture, ensure the pH is low enough (around 1-2) to fully protonate the carboxylic acid for efficient extraction into an organic solvent like ethyl acetate. |
3. What are the recommended methods for purifying this compound?
Purification is crucial to remove unreacted starting materials, byproducts, and any potential metal contaminants.
| Purification Step | Methodology | Key Parameters |
| Initial Workup | Acidification and Extraction: Following the reaction, the mixture is typically acidified to precipitate the product or to allow for its extraction into an organic solvent. | Acidify with an acid like HCl to a pH of ~1. Extract with a suitable solvent such as ethyl acetate or chloroform. |
| Chromatography | Column Chromatography: This is a common method for initial purification. | Use silica gel as the stationary phase. A typical eluent system is a gradient of methanol in chloroform (e.g., starting with 9% methanol in chloroform). |
| High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is essential for obtaining high-purity this compound. | Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used. Detection: UV detection at a wavelength around 315 nm is suitable for these compounds.[3] |
4. My final product shows signs of nephrotoxicity in cellular or animal models. What can I do?
This compound itself is known to exhibit nephrotoxicity.[4] This has been a major driver for the development of less toxic analogues.
| Problem | Cause | Mitigation Strategy |
| Nephrotoxicity | Inherent property of the this compound scaffold. | Structural Modification: Consider synthesizing analogues. Replacing the pyridine nitrogen with a carbon (desazathis compound) and introducing hydroxyl or polyether groups on the aromatic ring have been shown to reduce toxicity while maintaining or even improving iron-clearing efficacy.[4] |
| Presence of Toxic Impurities: Residual reactants or byproducts could be contributing to toxicity. | Enhanced Purification: Re-purify the compound using preparative HPLC to ensure the highest possible purity. |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound synthesis and analysis.
Protocol 1: Synthesis of (S)-4,5-Dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic Acid (this compound)
This protocol is a generalized procedure based on the synthesis of this compound analogues.
-
Preparation of Reactants:
-
Dissolve 3-hydroxy-2-cyanopyridine (1.0 equivalent) in degassed methanol.
-
In a separate flask, dissolve (S)-α-methyl cysteine hydrochloride (1.2 equivalents) in a degassed 0.1 M phosphate buffer (pH ~6.0).
-
-
Condensation Reaction:
-
Add the (S)-α-methyl cysteine solution to the 3-hydroxy-2-cyanopyridine solution.
-
Adjust the pH of the reaction mixture to between 6.2 and 6.6 by the portion-wise addition of sodium bicarbonate.
-
Heat the reaction mixture to 70°C and stir for 24 hours under an inert atmosphere.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and remove the solvent by rotary evaporation.
-
Dissolve the residue in an aqueous solution of 8% sodium bicarbonate and extract with chloroform three times to remove unreacted nitrile.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~1 with 5 N HCl.
-
Extract the acidified aqueous layer with ethyl acetate four times.
-
Combine the ethyl acetate extracts, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried ethyl acetate solution in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mobile phase of 9% methanol in chloroform to yield this compound as an oil.[1]
-
For higher purity, perform reverse-phase HPLC purification.
-
Protocol 2: Reverse-Phase HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude or semi-purified this compound in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 315 nm.
-
Injection Volume: 20 µL.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization.
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of this compound analogues, which can serve as a benchmark for the synthesis of this compound.
| Analogue | Aromatic Precursor | Yield (%) | Reference |
| (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6-dioxaheptyloxy)phenyl]-4-methyl-4-thiazolecarboxylic Acid | 2-Hydroxy-3-(3,6-dioxaheptyloxy)benzonitrile | 93 | [1] |
| (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9,12-tetraoxatridecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic Acid | 2-Hydroxy-3-(3,6,9,12-tetraoxatridecyloxy)benzonitrile | 85 | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental processes relevant to this compound.
Caption: Cellular iron uptake and the mechanism of action of this compound.
Caption: The Fenton reaction, a source of damaging hydroxyl radicals from excess iron.
Caption: A summary of the key stages in the synthesis and purification of this compound.
References
- 1. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desferrithiocin (DFT) and its analogues in animal studies. The focus is on identifying, monitoring, and managing common side effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant signs of kidney damage in our animals treated with this compound. What is the primary cause and what should we monitor?
A1: The primary and dose-limiting side effect of this compound (DFT) is severe nephrotoxicity.[1] This toxicity manifests as acute tubular necrosis (ATN), primarily affecting the proximal tubules of the kidney.[2] The ferric complex of DFT, known as ferrithiocin, has also been shown to be cytotoxic. While traditional markers of kidney function like Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr) will become elevated, they are often not sensitive enough for early detection.[3] For a more sensitive and earlier indication of kidney injury, it is highly recommended to monitor urinary levels of Kidney Injury Molecule-1 (Kim-1), which is a biomarker that is significantly upregulated following proximal tubule damage.[3][4][5]
Q2: Can we mitigate the nephrotoxicity of the original this compound (DFT) compound during our experiments?
A2: Currently, there are no established protocols for mitigating the inherent nephrotoxicity of the parent DFT compound in real-time during an animal study (e.g., via co-administration of a protective agent). The primary strategy for managing this side effect is not treatment, but prevention through the use of structurally modified DFT analogues.[2][4] Extensive structure-activity relationship (SAR) studies have led to the development of derivatives, such as desazathis compound (DADFT) analogues with polyether fragments, which exhibit significantly reduced or no nephrotoxicity while maintaining high iron clearing efficiency (ICE).[1][6]
Q3: We switched to a desazathis compound (DADFT) analogue to avoid kidney issues, but are now observing gastrointestinal (GI) problems. Why is this happening and how can we manage it?
A3: This is a known phenomenon. Structure-activity studies have shown that while modifications like removing the aromatic nitrogen of DFT can successfully eliminate nephrotoxicity, they can sometimes shift the toxicity profile, leading to significant gastrointestinal (GI) issues.[1]
Management of GI side effects should be systematic. While specific protocols for DFT analogues are not widely published, general strategies for managing GI intolerance with other oral iron chelators can be adapted:
-
Dose Titration: If possible, begin with a lower dose and gradually escalate to the target dose. This allows for adaptation.
-
Dietary Modification: Ensure consistent and adequate food intake, as administering the compound on an empty stomach may exacerbate irritation. Providing a high-fiber diet, if appropriate for the study design, can sometimes help regulate GI transit.[7]
-
Hydration: Ensure animals are well-hydrated, as dehydration can worsen GI symptoms.
-
Symptomatic Treatment: In consultation with veterinary staff, consider the use of supportive care agents like antiemetics, prokinetics, or gastroprotectants, ensuring they do not interfere with the primary study endpoints.[8][9]
Q4: How do we choose between monitoring traditional biomarkers (BUN, SCr) and newer biomarkers like Kim-1?
A4: While BUN and SCr are established markers, they are considered late-stage indicators of kidney dysfunction, often rising only after significant renal damage has occurred.[3] Urinary Kim-1 is a far more sensitive and specific biomarker for acute tubular injury, which is the specific type of damage caused by DFT.[4][5] Kim-1 levels in urine can increase within 24 hours of a toxic insult, long before changes in BUN or SCr are detectable.[10] Therefore, for early detection of nephrotoxicity and to make timely decisions in your study, monitoring urinary Kim-1 is the superior method.[3][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Monitoring |
| Rapid weight loss, lethargy, and abnormal BUN/SCr levels in DFT-treated animals. | Severe nephrotoxicity from the parent this compound (DFT) compound. | 1. Confirm the diagnosis by measuring urinary Kim-1 levels, which are expected to be highly elevated. 2. Consider humane endpoints for severely affected animals. 3. For future studies: Replace the parent DFT compound with a validated, non-nephrotoxic analogue (e.g., a polyether DADFT derivative).[2] |
| Normal BUN/SCr, but animals show signs of GI distress (e.g., diarrhea, bloating). | Use of a DFT analogue known to cause GI toxicity instead of renal toxicity. | 1. Review the literature for the specific analogue being used to confirm its known toxicity profile. 2. Implement GI management strategies (see FAQ Q3). 3. Monitor animal weight and fecal consistency daily. 4. Consider switching to an alternative analogue with a more favorable overall toxicity profile if issues persist. |
| High variability in toxicity between animals in the same treatment group. | Inconsistent oral dosing, differences in food consumption around the time of dosing, or individual animal sensitivity. | 1. Refine oral gavage technique to ensure consistent dose delivery. 2. Standardize the feeding schedule. Administering the compound when there is food in the stomach may reduce local irritation and affect absorption. 3. Ensure animals are not fasted unless required by the protocol, as this can affect toxicity.[4] 4. Increase the number of animals per group (n) to improve statistical power and account for individual variability. |
Quantitative Data Summary
The following table summarizes the typical findings from rodent toxicity studies, comparing the parent compound class (DFT) with improved analogues. Exact values can vary by specific analogue and study design, but the trend is consistent.
Table 1: Comparison of Renal Toxicity Markers in Rodents
| Compound Class | Blood Urea Nitrogen (BUN) | Serum Creatinine (SCr) | Urinary Kim-1 | Histopathology Finding |
| Control (Vehicle) | Normal Range | Normal Range | Baseline Levels | No Abnormalities |
| This compound (DFT) | Significantly Elevated | Significantly Elevated | Highly Elevated | Severe, diffuse proximal tubule degeneration and necrosis.[1] |
| Improved Polyether Analogues | Within Normal Range[1] | Within Normal Range[1] | Remained at Baseline Levels[1] | No drug-related abnormalities; normal kidney histopathology.[6] |
This table is a summary of descriptive outcomes from multiple sources. "Normal Range" and "Baseline Levels" refer to values statistically indistinguishable from the control group.
Experimental Protocols
Protocol 1: Assessment of Nephrotoxicity in Rodents
This protocol is designed to evaluate and compare the nephrotoxicity of DFT or its analogues.
-
Animal Model: Male Sprague-Dawley rats (300–350 g).
-
Acclimation: Acclimate animals for at least one week before the study begins.
-
Grouping: Divide animals into groups (n=5 per group minimum):
-
Group 1: Vehicle Control (e.g., distilled water).
-
Group 2: Toxic Control (Parent DFT, if applicable).
-
Group 3+: Test Article(s) (DFT Analogue(s)).
-
-
Dosing Regimen:
-
Administer the test article daily via oral gavage (p.o.) for a period of 7 to 28 days. A common dose for toxicity screening is in the range of 237-474 µmol/kg/day.[1][6]
-
Note: Toxicity can be schedule-dependent. Twice-daily (b.i.d.) dosing may be more toxic than a single equivalent daily (s.i.d.) dose.[6]
-
-
Sample Collection & Monitoring:
-
Daily: Monitor clinical signs, body weight, and food/water consumption.
-
Urinalysis: House animals in metabolic cages at baseline (Day 0) and at specified intervals (e.g., weekly) and on the final day of the study for 24-hour urine collection.
-
Urine Analysis: Centrifuge urine to remove particulates. Analyze supernatant for Kim-1 concentration (e.g., using a validated ELISA or lateral flow assay) and normalize to urinary creatinine.[4]
-
Blood Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at the end of the study. Analyze serum for BUN and SCr levels.
-
-
Terminal Procedure:
-
At the end of the dosing period (e.g., Day 29), euthanize animals.
-
Perform a gross necropsy, paying close attention to the kidneys and GI tract.
-
Collect kidneys, fix in 10% neutral buffered formalin, and process for histopathological analysis (H&E staining) to assess for tubular damage.
-
Visualizations
Signaling Pathways and Workflows
Caption: Fig 1. Proposed Mechanism of DFT-Induced Nephrotoxicity.
Caption: Fig 2. Workflow for Preclinical Nephrotoxicity Assessment.
References
- 1. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analogues and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kidney Injury Molecule-1 Outperforms Traditional Biomarkers of Kidney Injury in Multi-site Preclinical Biomarker Qualification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kidney Injury Molecule-1: A Translational Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Testing of Non-Nephrotoxic Desazathis compound Polyether Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Iron EDTA ingestion and toxicosis in 61 dogs: a multicenter retrospective study of Australian hospital records [frontiersin.org]
- 9. Iron EDTA ingestion and toxicosis in 61 dogs: a multicenter retrospective study of Australian hospital records - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Desferrithiocin and Deferasirox for Iron Chelation Therapy
An Objective Analysis for Researchers and Drug Development Professionals
Iron chelation therapy is a cornerstone in the management of chronic iron overload, a condition that can lead to severe organ damage and mortality if left untreated. The development of orally active iron chelators has revolutionized patient care, offering an alternative to the cumbersome parenteral administration of deferoxamine. This guide provides a detailed, data-driven comparison of desferrithiocin (DFT), an early-stage oral chelator, and deferasirox, a globally approved and widely used oral iron chelator that emerged from extensive drug development efforts.
Overview and Mechanism of Action
Both this compound and deferasirox are tridentate chelators, meaning they bind to iron in a 2:1 ratio (two molecules of the chelator to one atom of ferric iron, Fe³⁺).[1][2][3] This binding forms a stable complex that can then be excreted from the body.
This compound (DFT) is a natural siderophore isolated from Streptomyces antibioticus.[4] Its high oral activity and potent iron-binding capacity generated significant initial interest.[5] However, its development was ultimately halted due to severe nephrotoxicity observed in preclinical animal studies.[5][6] Research efforts then shifted to synthesizing analogues to mitigate this toxicity, leading to compounds like deferitrin, which also faced challenges in clinical development.[7]
Deferasirox (Exjade®, Jadenu®) is a synthetic, orally active chelator that was the result of a rational drug design program aimed at finding a safe and effective alternative to existing therapies.[5] It binds with high affinity to trivalent iron, and the resulting complex is primarily eliminated through the feces.[3][5] Beyond simple chelation, deferasirox has been shown to influence systemic iron regulation by increasing the production of hepcidin, a key hormone that blocks cellular iron export by promoting the degradation of ferroportin.[8][9]
Signaling Pathway: Deferasirox and Hepcidin Regulation
Performance and Efficacy Data
Direct clinical comparisons between this compound and deferasirox are unavailable due to the early termination of DFT's development. The comparison is therefore based on preclinical data for DFT and extensive clinical trial data for deferasirox.
Table 1: General Properties and Efficacy Comparison
| Feature | This compound (DFT) | Deferasirox |
| Drug Class | Natural Siderophore | Synthetic N,N'-substituted bis-hydroxyphenyl-triazole |
| Binding Stoichiometry | Tridentate (2:1 chelator to iron ratio)[10] | Tridentate (2:1 chelator to iron ratio)[1][2] |
| Administration | Oral[5] | Oral[5] |
| Primary Excretion Route | Feces and Urine[1] | Feces (~84% of dose)[3] |
| Efficacy Metric | Iron Clearing Efficiency (ICE) [10] | Liver Iron Concentration (LIC) Reduction [11] |
| Preclinical Efficacy | ICE in Rodents: 5.5 ± 3.2%[1] ICE in Primates (Cebus apella): 16.1 ± 8.5%[1] | N/A (Extensive clinical data available) |
| Clinical Efficacy | N/A (Development Halted) | Mean LIC reduction of 3.4 mg Fe/g dw after 1 year (ESCALATOR study)[11] Sustained reductions in LIC and serum ferritin over 5 years[12] |
Iron Clearing Efficiency (ICE) is a preclinical measure calculated as the percentage of chelator-induced iron excretion relative to the theoretical maximum amount of iron the administered dose can bind.[10]
Safety and Tolerability Profiles
The primary differentiator between the two compounds is their safety profile, which was the critical factor in their divergent developmental paths.
Table 2: Safety and Tolerability Comparison
| Feature | This compound (DFT) | Deferasirox |
| Key Safety Concern | Severe Nephrotoxicity [4][5][6] | Renal and Hepatic Function[2][13] |
| Preclinical Findings | Caused severe, dose-limiting kidney toxicity in animal models, preventing clinical advancement.[5][6] | Preclinical toxicity assessments identified potential for renal impact.[10] |
| Common Adverse Events (Clinical) | N/A | Gastrointestinal disturbances (abdominal pain, nausea, diarrhea), skin rash, mild non-progressive increases in serum creatinine.[12][14] |
| Serious Adverse Events (Clinical) | N/A | Acute kidney injury, hepatic toxicity/failure, gastrointestinal hemorrhage.[2] Proximal tubulopathy has been reported.[13] |
| Regulatory Status | Development discontinued[5] | Approved for clinical use[14] |
Experimental Protocols
Understanding the methodologies used to evaluate these chelators is crucial for interpreting the performance data.
Preclinical Evaluation of this compound (Primate Model)
This protocol is representative of the studies used to determine the Iron Clearing Efficiency (ICE) of DFT and its analogues in the Cebus apella monkey, a model whose iron metabolism is considered similar to humans.[1][15]
-
Animal Model: Iron-loaded Cebus apella monkeys. Iron loading is typically achieved via parenteral administration of iron dextran.
-
Acclimation & Baseline: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. A baseline iron excretion level is established by collecting and analyzing samples for 3-4 days prior to drug administration.[1]
-
Drug Administration: this compound is administered orally (p.o.) via gavage, typically at a dose of 150 µmol/kg.[1]
-
Sample Collection: Urine and feces are collected at 24-hour intervals for 5 days post-administration.[1]
-
Iron Analysis: The total iron content in each urine and feces sample is quantified using atomic absorption spectrometry.
-
Efficacy Calculation (ICE):
-
The baseline iron excretion (average of pre-drug days) is subtracted from the total iron excreted during the post-drug collection period to determine the net chelator-induced iron excretion.
-
The theoretical maximum amount of iron that can be bound by the administered dose is calculated (based on a 2:1 binding ratio).
-
ICE (%) is calculated as: (Net Induced Iron Excretion / Theoretical Maximum) * 100.[10]
-
Clinical Evaluation of Deferasirox (ESCALATOR Study)
The ESCALATOR study was a prospective, open-label, 1-year multicenter trial designed to evaluate the efficacy and safety of deferasirox in heavily iron-overloaded patients with β-thalassemia.[11][16]
-
Patient Population: Patients aged 2 years and older with β-thalassemia major and evidence of transfusional iron overload (Liver Iron Concentration [LIC] ≥2 mg Fe/g dry weight), who were previously treated with deferoxamine and/or deferiprone.[11][16]
-
Study Design: A prospective, open-label, 1-year, multicenter study.[16]
-
Intervention: Patients started on deferasirox at a dose of 20 mg/kg/day. Dose adjustments (increases or decreases by 5 or 10 mg/kg/day) were made based on 3-monthly serum ferritin trends and safety markers.[16][17]
-
Primary Efficacy Endpoint: The primary endpoint was "treatment success," defined as either:
-
Assessments: LIC was measured by liver biopsy at baseline and after 1 year. Serum ferritin and safety parameters (e.g., serum creatinine, liver function tests) were monitored monthly.[16]
Conclusion
The comparison between this compound and deferasirox offers a compelling case study in drug development. This compound represented an early hope for a potent, orally active iron chelator, but its journey was cut short by an unacceptable renal toxicity profile discovered in crucial preclinical studies.[5][6]
Deferasirox, emerging from a more extensive and systematic search for a safe tridentate chelator, successfully navigated clinical development to become a global standard of care.[5] Its proven efficacy in reducing liver iron concentration and serum ferritin, coupled with a manageable safety profile that allows for long-term treatment, underscores the success of the program.[12] While deferasirox requires careful monitoring of renal and hepatic function, it provides a vital, effective, and convenient therapeutic option for patients with chronic transfusional iron overload. The story of these two molecules highlights the critical importance of balancing efficacy with safety in the development of new therapeutics.
References
- 1. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of tridentate iron chelators: from this compound to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the iron-clearing properties of this compound analogues with desferrioxamine B in a Cebus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and clinical development of deferitrin, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. mdpi.com [mdpi.com]
- 14. Deferasirox for managing iron overload in people with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Safety and Pharmacokinetics of Deferitrin, a Novel Orally Available Iron Chelator. | Blood | American Society of Hematology [ashpublications.org]
- 16. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia: the ESCALATOR study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Achieving treatment goals of reducing or maintaining body iron burden with deferasirox in patients with β-thalassaemia: results from the ESCALATOR study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iron Chelation: Validating Desferrithiocin in Primates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the iron chelator desferrithiocin and its analogues against established therapies—deferoxamine, deferiprone, and deferasirox—with a focus on validating iron clearance in primate models. The data presented is compiled from preclinical studies to offer an objective assessment of efficacy and safety, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Quantitative Comparison of Iron Chelator Efficacy
The following tables summarize the Iron Clearing Efficiency (ICE) of this compound, its analogues, and deferoxamine in the iron-overloaded Cebus apella primate model. ICE is a measure of the amount of iron excreted due to the chelator, expressed as a percentage of the theoretical maximum amount of iron that the administered dose of the chelator can bind.
Table 1: Iron Clearing Efficiency (ICE) of this compound and Analogues in Primates
| Compound | Primate ICE (%) | Route of Administration | Key Findings |
| This compound (Deferitrin) | 16.8 ± 7.2 | Oral | Orally active and effective, but clinical development was halted due to nephrotoxicity[1]. |
| (S)-4′-(HO)-DADFT (Analogue 1) | 16.8 ± 7.2 | Oral | Parent compound for a series of analogues developed to mitigate toxicity[1]. |
| 4'-parent polyether (Analogue 4) | 25.4 ± 7.4 | Oral | Modification of the this compound structure led to improved ICE[1]. |
| 3,6-dioxa analogue (Analogue 3) | 26.3 ± 9.9 | Oral (capsule) | Showed high ICE, with similar efficacy when administered as a sodium salt via gavage (28.7 ± 12.4%)[1]. |
| 3,6,9,12-tetraoxa analogue (Analogue 5) | 9.8 ± 1.9 | Oral | Longer polyether chain resulted in significantly lower ICE[1]. |
Table 2: Comparative Iron Clearing Efficiency (ICE) of Desferoxamine in Primates
| Compound | Primate ICE (%) | Route of Administration | Key Findings |
| Desferoxamine (DFO) | 5.1 ± 2.4 | Subcutaneous | Standard-of-care chelator, administered parenterally. Approximately 40% of iron is excreted in the urine[2]. |
Note: Direct comparative data for deferiprone and deferasirox in the Cebus apella model was not available in the reviewed literature. Efficacy data for these agents is extensive in humans and other animal models.
Experimental Protocols
The following methodologies are based on protocols described in studies utilizing the iron-overloaded Cebus monkey model.
Iron Overload Induction in Primates
To mimic transfusional iron overload, non-human primate models, such as the Cebus apella monkey, are often used. A common procedure involves the following steps:
-
Baseline Assessment: Before iron loading, baseline blood and urine samples are collected to establish normal iron levels and hematological parameters.
-
Iron Administration: The monkeys are loaded with iron, typically through intramuscular or intravenous injections of iron dextran. A representative dosage is 10 mg/kg administered twice weekly[3].
-
Monitoring Iron Status: The iron-loading process is continued until serum transferrin saturation reaches a level indicative of iron overload, often greater than 75%. Liver biopsies may also be performed to confirm iron deposition in tissues[3].
-
Stabilization Period: Following the iron-loading phase, a stabilization period allows for the distribution of iron throughout the body before chelation studies commence.
Iron Clearance Assessment
The efficacy of iron chelators is determined through iron balance studies:
-
Acclimatization: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. They are acclimated to these cages before the study begins.
-
Baseline Excretion: For a period of 3-4 days prior to drug administration, daily urine and feces are collected to determine the baseline level of iron excretion[2].
-
Chelator Administration: The iron chelator is administered via the intended clinical route (e.g., orally for this compound and its analogues, or subcutaneously for deferoxamine).
-
Post-Treatment Collection: Urine and feces are collected for several days (typically 5 days) following the administration of the chelator[2].
-
Iron Analysis: The iron content in the collected urine and feces samples is quantified using methods such as atomic absorption spectroscopy.
-
Calculation of Iron Clearing Efficiency (ICE): The ICE is calculated as the percentage of the actual amount of iron excreted (above baseline) relative to the theoretical amount of iron that the administered dose of the chelator can bind. For a tridentate chelator like this compound, which forms a 2:1 complex with iron, two moles of the chelator are theoretically required to bind one mole of iron[1].
Visualizing Mechanisms and Workflows
Mechanism of Iron Chelation
The fundamental mechanism of action for these chelators involves binding to excess iron in the body, forming a stable, non-toxic complex that can be excreted.
Caption: General mechanism of iron chelation.
Experimental Workflow for Iron Clearance Validation
The process of evaluating a novel iron chelator in a primate model follows a structured workflow from iron loading to data analysis.
Caption: Primate iron chelator evaluation workflow.
Signaling Pathways Affected by Iron Chelators
Iron chelation therapy impacts various cellular signaling pathways, primarily by reducing the labile iron pool and mitigating oxidative stress.
Caption: Signaling pathways modulated by iron chelators.
Concluding Remarks
The validation of this compound in primate models has demonstrated its potential as a potent, orally active iron chelator. However, the nephrotoxicity associated with the parent compound remains a significant hurdle. The development of this compound analogues with improved safety profiles and enhanced iron clearing efficiency represents a promising avenue for future research. Comparative studies in primates, such as the Cebus apella model, are crucial for establishing the preclinical efficacy and safety of novel iron chelators relative to established therapies like deferoxamine. Further investigation into the specific signaling pathways modulated by these compounds will provide deeper insights into their mechanisms of action and potential off-target effects.
References
- 1. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Toxicity of Desferrithiocin and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of the iron chelator desferrithiocin (DFT) and its synthesized analogues. The following sections detail available quantitative toxicity data, outline experimental methodologies for toxicity assessment, and visualize key concepts related to their mechanism of action and evaluation.
This compound, a potent tridentate iron chelator, has demonstrated high efficacy in promoting iron excretion. However, its clinical development has been hampered by significant nephrotoxicity.[1] This has led to extensive research into the synthesis and evaluation of DFT analogues with the aim of reducing toxicity while preserving or enhancing iron-chelating activity. Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold, such as the removal of the aromatic nitrogen to form desazathis compound (DADFT), and the introduction of hydroxyl or polyether groups, can significantly impact the toxicity profile.[2]
Quantitative Toxicity Data
| Compound | Species (Model) | Dose | Dosing Regimen | Observed Toxicity | Reference(s) |
| This compound (DFT) | Rat | 100 mg/kg/day (384 µmol/kg/day), p.o. | Once daily for up to 10 days | Severe nephrotoxicity; all animals died by day 5. Pathological findings included diffuse and severe vacuolar changes of the proximal tubules with multifocal vacuolar degeneration and necrosis. | [2] |
| Rat (growing) | 25 mg/kg/day, p.o. | Daily for 2 weeks | Evidence of toxicity. | ||
| Ferrithiocin (FT) (Ferric complex of DFT) | Rat Hepatocytes (in vitro) | Not specified | Not applicable | Cytotoxic; caused membrane disruption and release of intracellular aspartate aminotransferase. | |
| (S)-4,5-dihydro-2-(2-hydroxy-4-methoxyphenyl)-4-methyl-4-thiazolecarboxylic acid | Rat | 100 mg/kg/day (384 µmol/kg/day), p.o. | Once daily for up to 10 days | Highly toxic; all animals died by day 6. Showed acute, diffuse, severe nephrotoxicity characterized by proximal tubular epithelial necrosis and sloughing. | [3] |
| 4'-ethoxy analogue | Monkey | 37.5 µmol/kg, p.o. | Not specified | Normal hematologic and metabolic screens. | [3] |
| Butoxy analogue | Rat (bile duct-cannulated) | Not specified | Not specified | Toxic. | [3] |
| Octoxy analogue | Monkey | 75 µmol/kg, p.o. | Not specified | Normal hematologic and metabolic screens. | [3] |
| Desazathis compound (DADFT) analogues with hydroxyl or polyether fragments | Rat | Not specified | Not specified | Much less toxic than DFT. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the toxicity of this compound and its analogues.
In Vivo Nephrotoxicity Assessment in Rodents
This protocol outlines a general procedure for evaluating the renal toxicity of this compound analogues in a rat model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 300-350 g.
-
Housing: Animals are housed in standard conditions with access to food and water. For studies involving urine collection, metabolic cages are used.
2. Dosing and Administration:
-
Route of Administration: Oral (p.o.), typically by gavage.
-
Vehicle: The compound may be suspended in a suitable vehicle, such as 40% Cremophor RH-40 in water, or administered as a monosodium salt in distilled water.[2]
-
Dose Levels: A range of doses is typically evaluated. For example, a 28-day toxicity study might use doses of approximately 57, 114, and 171 µmol/kg/day.
-
Dosing Regimen: Can range from single-dose studies to repeated dosing for several weeks (e.g., once daily for 28 days).
3. Monitoring and Sample Collection:
-
Clinical Observations: Animals are monitored daily for any signs of toxicity, including changes in weight, behavior, and food/water consumption.
-
Blood Sampling: Blood samples are collected periodically (e.g., at baseline and at the end of the study) for analysis of serum creatinine and blood urea nitrogen (BUN) as indicators of kidney function.
-
Urine Collection: Urine is collected over a 24-hour period to measure urinary biomarkers of kidney injury, such as Kidney Injury Molecule-1 (Kim-1).[2]
4. Histopathological Analysis:
-
At the end of the study, animals are euthanized, and the kidneys are harvested.
-
One kidney is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.[4]
-
The other kidney may be snap-frozen for biochemical or molecular analysis.
-
A pathologist examines the stained sections for signs of tubular damage, such as vacuolar degeneration, necrosis, and sloughing of epithelial cells.[2]
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of this compound analogues in a cell culture system, such as hepatocytes or cancer cell lines, using the MTT assay.
1. Cell Culture:
-
Cells (e.g., rat hepatocytes, human cancer cell lines) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[5]
2. Compound Treatment:
-
The this compound analogue is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired concentrations.
-
The culture medium is removed from the cells and replaced with medium containing the test compound or vehicle control.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
3. MTT Assay:
-
Following the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[6]
-
The plates are incubated for an additional 1-4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan product.[2]
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the toxicity of this compound and its analogues.
Caption: In vivo toxicity pathway of this compound analogues.
Caption: Workflow for in vivo nephrotoxicity assessment.
References
- 1. In vitro and in vivo evidence suggesting a role for iron in cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Analogues and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT (Assay protocol [protocols.io]
In Vivo Showdown: Desferrithiocin and Other Iron Chelators in Preclinical Models
For researchers and drug development professionals navigating the landscape of iron chelation therapies, a clear and objective comparison of candidate compounds is paramount. This guide provides a comprehensive in vivo comparison of desferrithiocin (DFT), a potent, orally active iron chelator, with other notable chelating agents, including the clinical standard deferoxamine (DFO). The following analysis is based on experimental data from preclinical studies, offering insights into efficacy, toxicity, and underlying mechanisms.
Iron overload, a consequence of genetic disorders or repeated blood transfusions, necessitates chelation therapy to mitigate iron-induced organ damage.[1] this compound, a siderophore of microbial origin, has garnered significant interest due to its high iron affinity and oral bioavailability.[2] However, concerns regarding its toxicity profile have prompted the development and investigation of numerous analogs. This guide synthesizes in vivo data to facilitate a direct comparison of these compounds.
Comparative Efficacy and Toxicity: A Quantitative Overview
The following table summarizes key in vivo data from studies comparing this compound and its analogs with deferoxamine. The data highlights the iron clearing efficiency (ICE), a measure of the percentage of administered chelator that is excreted complexed with iron, along with observed toxicities in animal models.
| Chelator | Animal Model | Dose | Administration Route | Iron Clearing Efficiency (ICE) % | Key Toxicity Findings | Reference |
| This compound (DFT) | Iron-loaded Rat | 10-100 mg/kg (single dose) | Oral & Subcutaneous | Highly effective in promoting 59Fe excretion | Evidence of toxicity after 2 weeks of oral administration at 25 mg/kg/day.[2] | [2] |
| Iron-loaded Rat | 384 µmol/kg/day (10 days) | Oral | Not specified | Severe renal toxicity, leading to mortality by day 5.[3] | [3] | |
| Deferoxamine (DFO) | Iron-loaded Rat | Not specified in direct comparison | Subcutaneous | Less effective than DFT in reducing hepatocyte iron in vitro.[2] | Generally considered safe in preclinical models at therapeutic doses. | [2] |
| Desmethyl this compound | Iron-loaded Cebus Monkey | Not specified | Oral | Effective, with dose-dependent increase in iron excretion. | No significant toxic side effects observed under the same protocol that caused toxicity with DFT.[3] | [3] |
| Desazadesmethyl this compound sodium salt | Iron-loaded Rat | 384 µmol/kg/day (10 days) | Oral | Not specified | Severe gastrointestinal (GI) toxicity.[3] | [3] |
| (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazole-carboxylic acid (Analog 3) | Iron-loaded Rat | Not specified | Not specified | ICE is 2.5-fold greater than that of analog 9. | No evidence of nephrotoxicity was found.[4] | [4] |
Experimental Protocols: A Representative In Vivo Study
The following is a detailed methodology for a typical in vivo experiment designed to compare the efficacy and toxicity of iron chelators, based on protocols described in the cited literature.[5][6][7]
1. Animal Model and Iron Overload Induction:
-
Animal Species: Male Sprague-Dawley rats or Cebus monkeys are commonly used.[3][5]
-
Iron Overload Induction: To mimic transfusional iron overload, animals are often treated with parenteral iron supplements. A common method involves intraperitoneal (IP) or intravenous (IV) injections of iron dextran or ferric nitrilotriacetate.[5] For example, intravenous iron dextran starting at a dose of 10 mg/kg body weight can cause significant changes in liver iron concentration in rats.[5] Another model utilizes chronic administration of 3,5,5-trimethylhexanoyl ferrocene to induce a significant increase in liver iron levels.
2. Experimental Groups and Chelator Administration:
-
Animals are divided into several groups: a control group receiving a vehicle, a positive control group receiving a standard chelator like deferoxamine (subcutaneously), and experimental groups receiving various doses of the test chelator (e.g., this compound or its analogs) orally or subcutaneously.[3]
3. Efficacy Assessment (Iron Excretion):
-
Sample Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24-48 hours) post-chelator administration.[8]
-
Iron Quantification: The iron content in the collected urine and feces is quantified using methods like atomic absorption spectroscopy.
-
Iron Clearing Efficiency (ICE) Calculation: ICE is calculated as: (total iron excreted in treated group - total iron excreted in control group) / (theoretical maximum iron binding capacity of the administered chelator dose) x 100.[8]
4. Toxicity Evaluation:
-
Clinical Observations: Animals are monitored daily for any signs of toxicity, such as changes in weight, behavior, or food and water intake.
-
Histopathology: At the end of the study, major organs (kidneys, liver, gastrointestinal tract) are harvested, fixed, and examined histopathologically for any signs of cellular damage or abnormalities.[3]
-
Biochemical Analysis: Blood samples are collected to analyze markers of kidney function (e.g., creatinine, blood urea nitrogen) and liver function (e.g., alanine aminotransferase, aspartate aminotransferase).
Visualizing the Process: Experimental Workflow and Chelation Mechanism
To better illustrate the experimental process and the underlying mechanism of iron chelation, the following diagrams are provided.
References
- 1. IRON OVERLOAD AND CHELATION - Guidelines for the Management of Transfusion-Dependent β-Thalassaemia (TDT) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the iron-clearing properties of this compound analogues with desferrioxamine B in a Cebus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental animal model to study iron overload and iron chelation and review of other such models [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Pursuit of a Safer Iron Chelator: A Comparative Guide to Desferrithiocin Derivatives
For researchers and drug development professionals, the quest for an orally active and non-toxic iron chelator is a significant challenge in treating iron overload disorders. Desferrithiocin (DFT), a natural siderophore, has served as a promising scaffold due to its high affinity and specificity for iron (III).[1] However, its clinical development was thwarted by severe nephrotoxicity.[2][3] This has spurred extensive research into modifying the DFT structure to create derivatives with a better safety profile without compromising their iron-chelating efficacy. This guide provides a comparative analysis of key DFT derivatives, summarizing their structure-activity relationships, quantitative data, and the experimental methods used to evaluate them.
Structure-Activity Relationship (SAR) of this compound Derivatives: Key Modifications and Their Impact
Systematic structural modifications of the this compound molecule have revealed critical insights into the features governing its efficacy and toxicity. The core structure of DFT consists of a tridentate chelation system involving a hydroxyl group on an aromatic ring, a nitrogen atom in a thiazoline ring, and a carboxyl group.[1] Alterations to these key components often lead to a significant loss of iron-clearing ability.[4]
Key SAR findings include:
-
Aromatic Ring Modifications: Introducing a hydroxyl group at the 4'-position of the aromatic ring in desazathis compound analogues has been shown to dramatically reduce toxicity while only moderately affecting iron-clearing efficacy.[4] Similarly, the addition of polyether fragments to the aromatic ring has led to the discovery of orally active iron chelators with significantly lower toxicity than the parent compound.[2]
-
Thiazoline Ring Integrity: The thiazoline ring is crucial for the molecule's iron-chelating activity.[4] Attempts to modify it, for instance, by reduction to a thiazolidine or expansion to a thiazine, have resulted in a substantial loss of activity.[5]
-
Stereochemistry: The stereochemistry at the C-4 carbon of the thiazoline ring is important, with the (S)-configuration being optimal for the design of effective DFT-based iron chelators.[4]
-
Lipophilicity: There is an optimal lipophilicity for iron-clearing efficiency. A study of O-alkylated derivatives showed an inverse parabolic relationship between the apparent partition coefficient (log Papp) and iron clearing efficiency (ICE), indicating that either too low or too high lipophilicity is detrimental to activity.[6]
-
Removal of the Pyridine Nitrogen: The removal of the aromatic nitrogen to create desazathis compound (DADFT) analogues, combined with the aforementioned aromatic ring modifications, has yielded compounds with reduced toxicity and excellent iron-clearing properties.[2]
Comparative Performance of this compound Derivatives
The following table summarizes the quantitative data for this compound and some of its key derivatives, providing a comparative view of their iron chelation efficiency and toxicity.
| Compound | Modification | Iron Clearing Efficiency (ICE) % a | Toxicity Profile | Reference(s) |
| This compound (DFT) | Parent Compound | 5.5 ± 3.2 (rodents), 16.1 ± 8.5 (primates) | Severe nephrotoxicity | [3] |
| Deferitrin | Hydroxylation of the aromatic ring of DADFT | Orally active with good efficacy | Much less toxic than DFT, but clinical trials were terminated due to renal issues. | [2] |
| 4'-Polyether DADFT Analogues | Introduction of polyether fragments to DADFT | Orally active with excellent iron clearing | Significantly reduced toxicity compared to DFT. | [2] |
| DFT-D and DFT-L | Desmethyl derivatives of DFT | 65% and 59% reduction in liver iron, respectively | Did not affect brain dopamine or 5-HT metabolism. | [7] |
| Naphthyldesferrithiocins | Benz-fusion to the desazathis compound scaffold | Active in rats but not in primates | Ineffective as orally active iron-clearing drugs. | [8] |
a Iron Clearing Efficiency (ICE) is a measure of the amount of iron excreted following the administration of a chelator.
Experimental Protocols
The evaluation of this compound derivatives relies on a set of standardized in vivo and in vitro assays.
In Vivo Iron Chelation Efficiency
A common model for assessing the iron-clearing efficiency of these compounds is the bile duct-cannulated rat model .[9]
Protocol:
-
Male Sprague-Dawley rats are housed in individual metabolic cages.
-
The common bile duct is cannulated to allow for the separate collection of bile and urine.
-
A baseline collection of bile and urine is performed to determine endogenous iron excretion.
-
The this compound derivative is administered orally or subcutaneously.
-
Bile and urine are collected for a set period (e.g., 24 hours) post-administration.
-
The iron content in the collected bile and urine is determined using atomic absorption spectroscopy.
-
The Iron Clearing Efficiency (ICE) is calculated as the percentage of the administered chelator that is excreted as the iron complex.
For primate studies, iron-overloaded Cebus apella monkeys are often used.[3] The protocol is similar, involving the administration of the chelator and subsequent collection of urine and feces for iron analysis.
In Vitro and In Vivo Toxicity Assessment
Toxicity, particularly nephrotoxicity, is a critical parameter in the evaluation of DFT derivatives.
In Vivo Toxicity Protocol:
-
The compound is administered daily to rats for a specified period (e.g., two weeks).[10]
-
Animal weight and general health are monitored throughout the study.
-
At the end of the study, blood samples are collected for analysis of markers of kidney function, such as blood urea nitrogen (BUN) and serum creatinine (SCr).[2]
-
Histopathological examination of the kidneys is performed to assess for any signs of damage.
In Vitro Cytotoxicity Protocol:
-
Hepatocytes or other relevant cell lines are cultured.
-
The cells are incubated with varying concentrations of the this compound derivative.
-
Cell viability is assessed using methods such as measuring the release of intracellular enzymes like aspartate aminotransferase, which indicates membrane disruption.[10]
Visualizing the Structure-Activity Relationship and Mechanism
To better understand the logical flow of SAR studies and the mechanism of action of these chelators, the following diagrams are provided.
Caption: Workflow for the structure-activity relationship (SAR) studies of this compound derivatives.
Caption: Mechanism of action for this compound derivatives in reducing iron overload.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships among desazathis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound analogues and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and its derivatives on peripheral iron and striatal dopamine and 5-hydroxytryptamine metabolism in the ferrocene-loaded rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of naphthylthis compound iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound and its synthetic analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Iron Clearing Efficiency of Desferrithiocin Analogues
For Researchers, Scientists, and Drug Development Professionals
The management of transfusional iron overload disorders is a significant clinical challenge, primarily addressed through chelation therapy to remove excess iron from the body. Desferrithiocin (DFT), a tridentate iron chelator, has served as a promising scaffold for the development of orally active iron chelators. However, its clinical development was hampered by nephrotoxicity. This has led to extensive structure-activity relationship (SAR) studies to generate analogues with improved safety profiles while maintaining or enhancing iron clearing efficiency (ICE). This guide provides a comparative analysis of the ICE of various this compound analogues, supported by experimental data and detailed methodologies.
Comparative Iron Clearing Efficiency (ICE)
The iron clearing efficiency (ICE) is a critical parameter for evaluating the performance of iron chelators. It is expressed as a percentage and calculated as follows:
ICE (%) = (Ligand-induced iron excretion / Theoretical iron excretion) x 100 [1][2]
The theoretical iron excretion is based on the stoichiometry of the ligand-iron complex. For tridentate chelators like this compound and its analogues, which form a 2:1 complex with Fe(III), two millimoles of the chelator are theoretically required to excrete one milli-g-atom of iron.[1][3]
The following table summarizes the ICE data for this compound and several of its key analogues from studies in rodent and primate models.
| Compound/Analogue | Animal Model | Administration Route | Dose (µmol/kg) | Iron Clearing Efficiency (ICE) (%) | Reference(s) |
| This compound (DFT, 1) | Rodent | p.o. | 300 | < 2 | [1] |
| This compound (DFT, 1) | Primate | p.o. | 150 | 16.1 ± 8.5 | [3] |
| Desazathis compound (DADFT, 2) | Primate | p.o. | 75 | 21.5 ± 12 | [3] |
| (S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazole-carboxylic acid (3) | Rodent | p.o. | 50 | > 9 (estimated from 2.5x of 9) | [1] |
| (S)-4,5-dihydro-2-[2-hydroxy-4-(polyether)phenyl]-4-methyl-4-thiazole-carboxylic acids (Analogue Series 3-5) | Rodent/Primate | p.o. | Various | High, with PR of 1.1 for analogue 3 | [1] |
| Analogue 4 | Rodent | p.o. | 150 & 300 | Significantly more efficient than 1 | [1] |
| (S)-4,5-dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)]-4-methyl-4-thiazolecarboxylic acid (9) | Rodent | p.o. | 150 & 300 | Significantly more efficient than 1 | [1] |
| (S)-4,5-dihydro-2-[2-hydroxy-3-(polyether)phenyl]-4-methyl-4-thiazolecarboxylic acids (Analogue Series 8-10) | Rodent/Primate | p.o. | Various | High, with PR of 1.5 for analogue 8 | [1] |
| Analogue 8 | Primate | p.o. | 75 | 11.7 ± 1.2 | [3] |
| Analogue 10 | Primate | p.o. | 75 | ~15 | [3] |
p.o. = oral administration PR = Performance Ratio (mean ICEprimate / ICErodent)[1]
Experimental Protocols
The assessment of iron clearing efficiency for this compound analogues typically involves in vivo studies using rodent and primate models.
Animal Models and Drug Administration
-
Rodent Model: Non-iron-overloaded, bile duct-cannulated rats are commonly used.[2][4] This model allows for the separate collection of bile and urine, providing detailed information on the routes of iron excretion.
-
Primate Model: Iron-overloaded Cebus monkeys are utilized as a model that more closely mimics human physiology.[4][5]
-
Drug Administration: The test compounds are typically administered orally (p.o.) via gavage or subcutaneously (s.c.).[1][5] Dosages vary depending on the specific analogue and the animal model, with ranges from 50 to 300 µmol/kg in rats and 75 to 150 µmol/kg in primates.[1][3]
Sample Collection and Analysis
-
Bile and Urine Collection: In bile duct-cannulated rats, bile and urine samples are collected at regular intervals, often every 3 hours for up to 48 hours, to monitor the kinetics of iron excretion.[2]
-
Feces Collection: In primate studies, feces are also collected to account for total iron excretion.
-
Iron Concentration Measurement: The concentration of iron in the collected biological samples (bile, urine, and feces) is determined using analytical techniques such as atomic absorption spectroscopy.
Assessment of Nephrotoxicity
Given the known nephrotoxicity of the parent compound, this compound, the assessment of renal function is a critical component of these studies. This often involves monitoring urinary biomarkers of kidney injury, such as kidney injury molecule-1 (Kim-1).[1]
Visualizing the Experimental Workflow and Mechanism
To better understand the process of assessing iron clearing efficiency and the underlying mechanism of action of this compound analogues, the following diagrams are provided.
Caption: Experimental workflow for assessing the Iron Clearing Efficiency (ICE) of this compound analogues.
Caption: General mechanism of iron chelation and excretion by this compound analogues.
Conclusion
The development of this compound analogues has led to promising new candidates for oral iron chelation therapy. Through systematic structural modifications, researchers have been able to significantly reduce the nephrotoxicity associated with the parent compound while improving or maintaining high iron clearing efficiency. The data presented here highlight the superior performance of several analogues, such as compound 3 and the series of polyether analogues, in preclinical models. Further clinical investigation of the most promising candidates, like analogue 9 which is currently in clinical trials, will be crucial in determining their therapeutic potential for patients with iron overload disorders.[1]
References
- 1. This compound Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desazadesmethylthis compound analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the iron-clearing properties of this compound analogues with desferrioxamine B in a Cebus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iron Chelators: Deferitrin and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of iron chelation therapy has been shaped by decades of research aimed at mitigating the toxic effects of iron overload, a common consequence of blood transfusions for conditions like β-thalassemia. While several agents have become mainstays in clinical practice, the development pipeline has also seen promising candidates that, despite not reaching the market, offer valuable insights. This guide provides a comparative analysis of Deferitrin (a desferrithiocin analogue), a novel oral iron chelator whose development was halted, against the established therapies: Deferasirox, Deferiprone, and Deferoxamine. We present a synthesis of available clinical trial data, experimental protocols, and mechanistic pathways to inform future research and drug development in this critical therapeutic area.
Mechanism of Action: A Shared Goal with Diverse Approaches
Iron chelators function by binding to excess iron in the body, forming a stable complex that can be excreted. However, the specifics of their interaction with iron and subsequent elimination pathways differ.
Deferitrin , a synthetic analogue of this compound, is a tridentate chelator, meaning two molecules of Deferitrin bind to a single ferric iron (Fe³⁺) ion to form a stable, water-soluble 2:1 complex[1]. This complex is then predominantly eliminated from the body via fecal excretion[1]. Its primary target is non-transferrin-bound iron (NTBI), a particularly toxic form of iron that contributes to organ damage[1].
Deferasirox is also an oral tridentate chelator that forms a 2:1 complex with iron. The resulting complex is primarily excreted through the feces[2].
Deferiprone is an oral bidentate chelator, requiring three molecules to bind to one iron ion, forming a 3:1 complex. This complex is primarily excreted through the urine[3].
Deferoxamine , the historical standard of care, is a hexadentate chelator, meaning one molecule binds to one iron ion in a 1:1 ratio. It is administered parenterally (subcutaneously or intravenously) and the iron complex is excreted through both urine and feces[4].
Clinical Trial Results: A Head-to-Head Comparison
The clinical development of Deferitrin was discontinued due to concerns of nephrotoxicity (kidney toxicity) that emerged in longer-term studies[1]. Early clinical trials, however, did provide some data on its potential efficacy. The following tables summarize the available quantitative data from clinical trials of Deferitrin and its comparators.
| Table 1: Efficacy of Iron Chelators in Reducing Liver Iron Concentration (LIC) | |||
| Drug | Study | Dosage | Key Efficacy Endpoint & Result |
| Deferitrin | Phase I/II (NCT00069862) | 4.5 - 25 mg/kg/day | Iron Balance: Showed dose-related iron excretion[5][6]. Specific LIC reduction data from later trials is limited due to discontinuation. |
| Deferasirox | ESCALATOR study | Started at 20 mg/kg/day, adjusted up to 30 mg/kg/day | Mean reduction in LIC of 3.4 mg Fe/g dry weight after 1 year. Treatment success rate of 57.0%[7]. |
| Deferiprone | - | 25-50 mg/kg/day | Significant decrease in hepatic iron from a mean of 20.3 to 11.7 mg/g dry weight[8]. |
| Deferoxamine | Multiple studies | 40-50 mg/kg/day, 5-7 days/week | Established efficacy in reducing LIC and improving patient survival over long-term use[1][2][9]. |
| Table 2: Efficacy of Iron Chelators in Reducing Serum Ferritin | |||
| Drug | Study | Dosage | Key Efficacy Endpoint & Result |
| Deferitrin | Phase I/II (NCT00069862) | 4.5 - 25 mg/kg/day | Not a primary endpoint in early trials; data is not readily available. |
| Deferasirox | EPIC study | Median dose not specified | Significant decrease in median serum ferritin at 1 year (p=0.002)[10]. |
| Deferiprone | - | 25-50 mg/kg/day | Significant decrease in serum ferritin from a mean of 2168 µg/L to 418 µg/L[8]. |
| Deferoxamine | Multiple studies | 40-50 mg/kg/day, 5-7 days/week | Well-established ability to reduce serum ferritin levels with consistent use[9]. |
| Table 3: Safety and Tolerability Profile | |||
| Drug | Common Adverse Events | Serious Adverse Events | Reason for Discontinuation (if applicable) |
| Deferitrin | Generally well-tolerated in short-term Phase I trials[5][6]. | Nephrotoxicity (kidney toxicity) in longer-term studies[1]. | Development halted due to nephrotoxicity[1]. |
| Deferasirox | Gastrointestinal disturbances (abdominal pain, nausea, diarrhea), skin rash, mild non-progressive increases in serum creatinine[7][11]. | Renal and hepatic impairment, gastrointestinal hemorrhage (rare)[11]. | - |
| Deferiprone | Gastrointestinal symptoms, arthralgia, elevated liver enzymes[8]. | Agranulocytosis (a severe drop in white blood cells), neutropenia[9]. | - |
| Deferoxamine | Local injection site reactions (pain, swelling, redness), auditory and visual disturbances (with high doses), growth retardation in children[12]. | Anaphylaxis (rare)[12]. | - |
Experimental Protocols: A Look at the Methodologies
A direct comparison of clinical trial outcomes is strengthened by an understanding of the experimental protocols employed. While the complete protocol for the Deferitrin trials is not publicly available, the key efficacy endpoints relied on standardized methodologies for measuring iron levels.
Measurement of Serum Ferritin
Serum ferritin is a common biomarker for assessing total body iron stores. In clinical trials for iron chelators, serum ferritin levels are typically measured at baseline and at regular intervals throughout the study.
-
Principle: Immunoassays are the most common methods for measuring serum ferritin. These assays utilize antibodies specific to ferritin. Common techniques include enzyme-linked immunosorbent assay (ELISA), chemiluminescence immunoassay (CLIA), and immunoturbidimetry.
-
Sample Collection and Handling: Blood samples are collected and the serum is separated. Samples are often stored frozen until analysis. It is important to avoid hemolysis, as red blood cells contain ferritin.
-
Analysis: Automated analyzers are typically used for high-throughput analysis in clinical trials. It is crucial to use the same methodology throughout a study to ensure consistency of results.
Measurement of Liver Iron Concentration (LIC)
Liver iron concentration is a more direct and accurate measure of body iron stores than serum ferritin. Non-invasive methods, particularly Magnetic Resonance Imaging (MRI), have become the standard of care.
-
Principle: MRI-based methods, such as R2 or R2* (T2*), measure the signal decay caused by the paramagnetic properties of iron in the liver. The rate of signal decay is proportional to the concentration of iron.
-
Procedure:
-
Image Acquisition: Patients undergo an MRI scan of the liver. Specific multi-echo gradient-echo sequences are used to acquire images at different echo times (TEs).
-
Data Analysis: The signal intensity from the liver is measured at each TE. A curve is fitted to the data to calculate the R2 or R2* relaxation rate.
-
LIC Calculation: The calculated R2 or R2* value is then converted to an LIC value (in mg Fe/g dry weight) using a validated calibration curve.
-
-
Reference Standard: Historically, liver biopsy with chemical analysis was the gold standard for LIC measurement. However, due to its invasive nature, MRI has largely replaced it in clinical practice and trials.
Visualizing the Pathways and Processes
To better understand the context of iron chelation therapy, the following diagrams illustrate the systemic iron metabolism pathway and a generalized workflow for a clinical trial of an iron chelator.
Caption: Systemic Iron Metabolism and Point of Intervention for Iron Chelators.
Caption: Generalized Experimental Workflow for an Iron Chelator Clinical Trial.
Conclusion: Lessons Learned and Future Directions
The story of Deferitrin underscores the challenges in developing new iron chelators. While it showed promise as an orally active agent, the emergence of nephrotoxicity led to the discontinuation of its clinical development. This highlights the critical importance of long-term safety data in the evaluation of new chelation therapies.
The established agents—Deferasirox, Deferiprone, and Deferoxamine—each have distinct efficacy and safety profiles that allow for individualized treatment approaches. Deferasirox and Deferiprone offer the convenience of oral administration, which can improve patient adherence compared to the parenteral administration of Deferoxamine. However, they also carry their own risks, such as the potential for renal and hepatic issues with Deferasirox and agranulocytosis with Deferiprone.
Future research in this field should continue to focus on developing oral agents with high efficacy in reducing iron from target organs, particularly the heart, and a favorable long-term safety profile. The insights gained from the development of agents like Deferitrin, even though they did not reach the market, are invaluable in guiding the design and evaluation of the next generation of iron chelators. A continued focus on robust clinical trial design, utilizing standardized and validated endpoints like MRI-based LIC, will be essential in advancing the care of patients with iron overload.
References
- 1. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized phase II trial of deferasirox (Exjade, ICL670), a once-daily, orally-administered iron chelator, in comparison to deferoxamine in thalassemia patients with transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selsehcc.org.uk [selsehcc.org.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. novartis.com [novartis.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Deferasirox effectively reduces iron overload in non-transfusion-dependent thalassemia (NTDT) patients: 1-year extension results from the THALASSA study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug evaluation: deferitrin (GT-56-252; NaHBED) for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Iron Balance Study of DFO and GT56-252 in Patients With Transfusional Iron Overload Secondary to Beta-Thalassemia - AdisInsight [adisinsight.springer.com]
- 12. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulating Properties of Desferrithiocin and Deferoxamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential element for numerous cellular processes, including immune cell function. Consequently, iron chelators, traditionally used to treat iron overload disorders, have garnered significant interest for their immunomodulatory potential. This guide provides a detailed comparison of two such iron chelators: desferrithiocin (DFT) and deferoxamine (DFO). While both are effective at binding iron, they exhibit distinct profiles in their interactions with the immune system. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their work.
Comparative Analysis of Immunomodulatory Effects
This compound and deferoxamine both exert significant immunomodulatory effects, primarily through their ability to limit the availability of intracellular iron, which is crucial for the proliferation and function of immune cells.
This compound (DFT) is a potent, orally bioavailable iron chelator. Its immunomodulatory properties are characterized by a strong and reversible inhibition of T-cell proliferation.[1][2] DFT effectively blocks the induction of cytotoxic T lymphocyte (CTL) activity, a key component of the adaptive immune response.[1][2] However, it does not interfere with the cytotoxic action of already differentiated CTLs or natural killer (NK) cells.[1][2] Notably, DFT does not appear to affect early T-cell activation events, such as the expression of the IL-2 receptor.[1][2] The immunosuppressive effects of DFT can be reversed by the addition of ferrous chloride, highlighting its mechanism of action through iron deprivation.[1]
Deferoxamine (DFO) , the current standard for iron chelation therapy, also demonstrates a broad range of immunomodulatory activities. Similar to DFT, DFO is a potent inhibitor of T- and B-lymphocyte proliferation by causing a reversible arrest in the S-phase of the cell cycle.[3] Its effects on cytokine production are more complex and context-dependent. DFO has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α in murine bone marrow macrophages.[4][5] Conversely, in human peripheral blood mononuclear cells (PBMCs), DFO can enhance the secretion of IL-1β and IL-6 in non-stimulated cells, while decreasing the production of IL-10, IL-2, and IFN-γ in stimulated cells.[2] Furthermore, DFO can modulate inflammatory signaling pathways, including the inhibition of NF-κB activation, and has been shown to reduce the production of reactive oxygen species (ROS).[6]
Quantitative Data Summary
The following tables summarize the quantitative data on the immunomodulatory effects of this compound and deferoxamine based on available experimental evidence.
Table 1: Comparative Effects on T-Cell Proliferation
| Parameter | This compound (DFT) | Deferoxamine (DFO) | Reference |
| Inhibition of T-Cell Proliferation | Potent, dose-dependent inhibition. Active at 10 µg/mL. | Potent, dose-dependent inhibition. Total inhibition at 15 µM. | [1][2][7] |
| Reversibility | Reversible with ferrous chloride. | Reversible with ferric iron. | [1][2][3] |
| Effect on IL-2 Receptor Expression | No inhibition. | Not specified in the provided results. | [1][2] |
Table 2: Comparative Effects on Cytokine Production
| Cytokine | Cell Type | This compound (DFT) Effect | Deferoxamine (DFO) Effect | Reference |
| TNF-α | Murine Bone Marrow Macrophages | Not specified. | 50% reduction in protein production. | [4][5] |
| IL-6 | Murine Bone Marrow Macrophages | Not specified. | 50% reduction in protein production. | [4][5] |
| IL-12 | Murine Bone Marrow Macrophages | Not specified. | 4-fold reduction in mRNA production. | [4][5] |
| IL-1β | Human PBMCs (non-stimulated) | Not specified. | Dose-dependent enhancement of secretion. | [2] |
| IL-6 | Human PBMCs (non-stimulated) | Not specified. | Dose-dependent enhancement of secretion. | [2] |
| IL-10 | Human PBMCs (LPS-stimulated) | Not specified. | Dose-dependent reduction of secretion. | [2] |
| IL-2 | Human PBMCs (PMA/ionomycin-stimulated) | Not specified. | Dose-dependent reduction of secretion. | [2] |
| IFN-γ | Human PBMCs (PMA/ionomycin-stimulated) | Not specified. | Dose-dependent reduction of secretion. | [2] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited experiments to assess the immunomodulating properties of this compound and deferoxamine.
T-Cell Proliferation Assay
Objective: To measure the inhibitory effect of this compound and deferoxamine on the proliferation of T-lymphocytes.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. T-lymphocytes can be further purified using magnetic-activated cell sorting (MACS) or flow cytometry-based sorting.
-
Cell Culture: Isolated T-cells are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Stimulation: T-cell proliferation is induced using a mitogen such as phytohemagglutinin (PHA) or concanavalin A (ConA), or through stimulation with anti-CD3 and anti-CD28 antibodies.
-
Treatment: The cultured T-cells are treated with varying concentrations of this compound or deferoxamine. A vehicle control (e.g., DMSO) is also included.
-
Proliferation Measurement: After a defined incubation period (typically 48-72 hours), T-cell proliferation is assessed using one of the following methods:
-
[³H]-Thymidine Incorporation Assay: Cells are pulsed with [³H]-thymidine for the final 18-24 hours of culture. The amount of incorporated radioactivity, which is proportional to DNA synthesis, is measured using a scintillation counter.
-
CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. As cells divide, the CFSE fluorescence intensity is halved with each cell division, which can be quantified by flow cytometry.
-
-
Data Analysis: The results are expressed as a percentage of inhibition compared to the stimulated control. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Cytokine Production Assay
Objective: To quantify the effect of this compound and deferoxamine on the production of various cytokines by immune cells.
Methodology:
-
Cell Isolation and Culture: Immune cells (e.g., PBMCs, macrophages) are isolated and cultured as described above.
-
Stimulation: Cells are stimulated with an appropriate agent to induce cytokine production, such as lipopolysaccharide (LPS) for macrophages or PMA and ionomycin for T-cells. Unstimulated controls are also included.
-
Treatment: The cells are treated with different concentrations of this compound or deferoxamine.
-
Sample Collection: After a specific incubation period (e.g., 24-48 hours), the cell culture supernatants are collected and stored at -80°C until analysis.
-
Cytokine Quantification: The concentration of specific cytokines in the supernatants is measured using:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A specific and sensitive method for quantifying a single cytokine.
-
Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines from a small sample volume.
-
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve and the results are expressed as pg/mL or ng/mL. The effect of the iron chelators is determined by comparing the cytokine levels in the treated groups to the stimulated control.
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of iron chelators are mediated through their impact on various intracellular signaling pathways.
Deferoxamine's Impact on NF-κB Signaling
Deferoxamine has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. By chelating intracellular iron, DFO can reduce the production of reactive oxygen species (ROS), which are known to activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This prevents the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Deferoxamine inhibits NF-κB activation by reducing ROS.
Experimental Workflow for Comparing Immunomodulatory Effects
The following diagram illustrates a typical experimental workflow for comparing the immunomodulating properties of this compound and deferoxamine.
References
- 1. Deferoxamine B but not deferoxamine G1 inhibits cytokine production in murine bone marrow macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound, an oral iron chelator, on T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. anilocus.com [anilocus.com]
- 5. benchchem.com [benchchem.com]
- 6. Deferoxamine Reduces Inflammation and Osteoclastogenesis in Avulsed Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of an iron-chelating agent on lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Desferrithiocin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Desferrithiocin, an iron chelator used in various research applications. Adherence to these protocols is vital to ensure the safety of laboratory personnel and compliance with regulatory standards.
Understanding this compound and its Properties
This compound is a tridentate iron chelator that has been foundational in the development of orally active iron chelators.[1][2] As with any laboratory chemical, understanding its properties is the first step toward safe handling and disposal.
| Property | Data | Source |
| Synonyms | (4S)-4,5-Dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-Thiazolecarboxylic acid sodium salt | |
| Form | Powder | |
| Color | Faintly yellow to dark yellow | |
| Solubility | H₂O: 15 mg/mL, clear | |
| Storage Temperature | 2-8°C | |
| Storage Class | 11 - Combustible Solids |
Core Principles of Chemical Waste Disposal
All laboratory personnel should treat waste chemicals, including this compound, as hazardous unless confirmed otherwise by an official safety office.[3] The following are overarching principles for the management of chemical waste in a laboratory setting:
-
Avoid Sewer Disposal: Hazardous wastes must not be discharged into the sewer system via sinks or other drains.[3]
-
No Evaporation: Disposal by evaporation, including in fume hoods, is prohibited.[3]
-
Use Appropriate Containers: Waste must be stored in containers that are compatible with the chemical, properly sealed to prevent leaks, and in good condition.[4][5][6]
-
Proper Labeling: All waste containers must be clearly labeled with their contents to ensure safe handling and disposal.[4][7]
-
Segregation of Incompatibles: Store different types of chemical waste separately to prevent dangerous reactions. For instance, acids should be stored separately from bases, and oxidizing agents apart from reducing agents.[5]
-
Designated Storage Area: Hazardous waste should be kept in a designated "Satellite Accumulation Area" within the laboratory.[4][5][7]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general laboratory chemical waste guidelines and should be followed for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
2. Disposal of Solid this compound Waste:
-
Collection: Collect waste this compound powder, including any contaminated materials like weighing paper or spill cleanup debris, in a designated hazardous waste container.
-
Container: The container should be made of a material compatible with this compound and have a secure, screw-top lid. Ensure the container is clean and dry before use.
-
Labeling: Label the container clearly as "Hazardous Waste" and list "this compound" as the content. Include the date when the waste was first added.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area.
3. Disposal of Aqueous Solutions Containing this compound:
-
Collection: Pour aqueous solutions of this compound into a designated hazardous waste container for liquid waste. Do not mix with other incompatible waste streams.
-
Container: Use a container appropriate for liquid hazardous waste, typically a plastic carboy with a secure cap.
-
pH Neutralization: While some general guidelines allow for drain disposal of aqueous solutions after pH adjustment, it is best practice to treat all chemical solutions as hazardous waste to be collected.[5] Do not attempt to neutralize this compound solutions unless you have a specific, approved protocol.
-
Labeling: Clearly label the container with "Hazardous Waste," the contents ("Aqueous this compound Solution"), and an approximate concentration.
-
Storage: Store the sealed container in the Satellite Accumulation Area, ensuring it is in secondary containment to prevent spills.
4. Disposal of Empty this compound Containers:
-
Triple Rinsing: For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent (like water for this compound) before being disposed of as regular trash.[3] The rinsate should be collected and disposed of as hazardous liquid waste.
-
Defacing Labels: All hazardous chemical labels must be defaced or removed from the empty container.[3]
-
Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of in the regular trash.
5. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to schedule a pickup for your hazardous waste.[3][4][7] Follow their specific procedures for requesting a pickup, which may involve submitting a form online.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
References
- 1. This compound: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tridentate iron chelators: from this compound to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. odu.edu [odu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Desferrithiocin
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Desferrithiocin. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a potent iron chelator, has shown significant promise in therapeutic applications. However, studies have indicated its potential for toxicity, particularly nephrotoxicity, necessitating stringent safety protocols during handling.[1][2][3][4] This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.
Essential Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment and their specifications.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield | Protects eyes from dust particles and potential splashes. |
| Lab Coat | Chemical-resistant, long-sleeved lab coat with tight cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of fine powder particles, a primary route of exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to mitigate exposure risks. The following step-by-step protocol should be integrated into your laboratory's standard operating procedures.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container.
-
The recommended storage temperature is between 2-8°C.[5]
-
Store in a designated, well-ventilated, and restricted-access area.
Preparation and Handling
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
When preparing solutions, add the powder to the solvent slowly to avoid generating dust.
Spill Management
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical powders.
-
Gently sweep the material into a designated, labeled waste container. Avoid creating dust.
-
Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.
Decontamination and Waste Disposal
-
All disposable materials that come into contact with this compound, including gloves, weighing boats, and pipette tips, must be considered hazardous waste.
-
Place all contaminated waste into a clearly labeled, sealed hazardous waste container.
-
Dispose of the waste in accordance with all local, state, and federal regulations for chemical waste.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Experimental Protocol Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituent Effects on this compound and this compound Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of tridentate iron chelators: from this compound to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sodium salt ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
